(-)-Enitociclib
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUMZWULWOUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110196 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610358-59-2 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of (-)-Enitociclib in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (formerly VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in multiple myeloma (MM). This technical guide provides an in-depth overview of the mechanism of action of this compound in MM, detailing its molecular targets, downstream effects, and the experimental basis for these findings. The information is intended to support further research and development of CDK9 inhibitors as a therapeutic strategy for this hematologic malignancy.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of this compound in multiple myeloma is the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In MM, there is a high dependency on the continuous transcription of short-lived oncogenes, such as MYC, and anti-apoptotic proteins, like MCL-1.[2][3]
The P-TEFb complex, which also includes Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 and Serine 5 positions.[1][4] This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII, leading to a stall in transcriptional elongation.[1][2] This results in the rapid depletion of mRNAs and their corresponding proteins with short half-lives, ultimately inducing apoptosis in cancer cells that are dependent on these oncogenes for survival.[2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Culture Conditions | Assay Duration (hours) |
| NCI-H929 | 36 - 78 | RPMI-1640, 10% FBS | 96 |
| MM.1S | 36 - 78 | RPMI-1640, 10% FBS | 96 |
| OPM-2 | 36 - 78 | RPMI-1640, 10% FBS | 96 |
| U266B1 | 36 - 78 | RPMI-1640, 10% FBS | 96 |
Data compiled from multiple preclinical studies. The range of IC50 values reflects the variability observed across different experiments.[1][2]
Table 2: Effects of this compound on Key Protein Expression and Apoptosis Markers
| Marker | Effect | Cell Lines | Concentration | Time Point (hours) |
| p-RNAPII (Ser2/Ser5) | Inhibition | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |
| c-Myc | Repression | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |
| Mcl-1 | Repression | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |
| PCNA | Repression | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |
| Cleaved Caspase-3 | Induction | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |
| Cleaved PARP | Induction | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |
This table summarizes the qualitative effects of this compound on key downstream targets and apoptosis markers as determined by Western blotting.[1]
Experimental Protocols
Cytotoxicity Assay (Alamar Blue)
-
Cell Seeding: Multiple myeloma cell lines (NCI-H929, MM.1S, OPM-2, U266B1) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin/L-glutamine.[1]
-
Drug Treatment: Cells are treated with a range of this compound concentrations (typically 12.5 nM to 200 nM) or DMSO as a vehicle control.[1] 100 µL of the drug dilution is added to each well for a final volume of 200 µL.[1]
-
Incubation: Plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Viability Assessment: After the incubation period, 10% volume of Alamar Blue reagent is added to each well, and the plates are incubated for an additional 4-8 hours.[1]
-
Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5] Cell viability is calculated as a percentage relative to the DMSO-treated control cells.
Western Blotting
-
Cell Lysis: Multiple myeloma cells are treated with specified concentrations of this compound or DMSO for various time points. After treatment, cells are harvested and lysed in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a DC Protein Assay or a similar method.[1]
-
Sample Preparation: 30 µg of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes.[1]
-
Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-RNAPII, c-Myc, Mcl-1, PCNA, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Note: Specific antibody details (manufacturer, catalog number, dilution) are critical for reproducibility and should be meticulously documented in laboratory notebooks.
Mandatory Visualizations
Caption: Signaling pathway of this compound in multiple myeloma.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Discovery of (-)-Enitociclib: A Selective CDK9 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Enitociclib, also known as VIP152 or BAY 1251152, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression.[3] In many cancers, the machinery of transcription is hijacked to promote the overexpression of oncogenes and survival proteins, making CDK9 an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects by selectively inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[5][6] This phosphorylation event is critical for the transition from abortive transcription to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.[3]
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global suppression of transcriptional elongation.[7] This has a particularly profound impact on genes with short-lived mRNAs that encode for key oncogenic and survival proteins, such as MYC and MCL1.[3][5] The depletion of these critical factors induces cell cycle arrest and apoptosis in cancer cells that are dependent on their high expression.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK9 | Reference |
| CDK9 | Radiometric | 3 | - | [8] |
| CDK2 | Radiometric | 360 | 120-fold | [8] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 29 | [8] |
| NCI-H929 | Multiple Myeloma | Alamar Blue | 36-78 | [5] |
| MM.1S | Multiple Myeloma | Alamar Blue | 36-78 | [5] |
| OPM-2 | Multiple Myeloma | Alamar Blue | 36-78 | [5] |
| U266B1 | Multiple Myeloma | Alamar Blue | 36-78 | [5] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not Specified | 43-152 | [9] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Not Specified | 43-152 | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.
References
- 1. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Enitociclib chemical structure and properties
An In-depth Technical Guide to (-)-Enitociclib
Introduction
Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is under investigation as an experimental drug for the treatment of various cancers, particularly hematological malignancies like multiple myeloma (MM) and MYC-driven lymphomas.[3][4][5] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating RNA Polymerase II (RNAPII).[6][7] By targeting this fundamental process, enitociclib disrupts the expression of key oncogenes and anti-apoptotic proteins with short mRNA half-lives, such as MYC and MCL1, leading to cell cycle arrest and apoptosis in cancer cells.[3][6][8] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers and drug development professionals.
Chemical Structure and Properties
Enitociclib is a chiral molecule; the clinically investigated compound is the (S)-enantiomer.[2][9] Its chemical identity and physicochemical properties are summarized below.
Chemical Identity
The structural and identifying information for the active (S)-isomer of Enitociclib is presented in Table 1.
| Identifier | Value |
| IUPAC Name | (S)-((2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-λ⁶-sulfanone[2] |
| Alternate IUPAC Name | 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine[4][6] |
| CAS Number | 1610408-97-3 ((S)-isomer)[2][4][6] |
| Synonyms | VIP152, BAY 1251152[2] |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C[1][10] |
| Isomeric SMILES | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C--INVALID-LINK--(=O)C[4][6] |
Physicochemical Properties
Key physical and chemical properties of Enitociclib are detailed in Table 2.
| Property | Value |
| Molecular Formula | C₁₉H₁₈F₂N₄O₂S[2][4][6] |
| Molecular Weight | 404.44 g/mol [2][4] |
| Exact Mass | 404.1119 Da[2] |
| Solubility | Soluble in DMSO (e.g., 81 mg/mL)[1] |
| Storage (Powder) | 3 years at -20°C[1][3] |
| Storage (Stock Solution) | 1 year at -80°C in DMSO[1] |
Mechanism of Action
Enitociclib's primary mechanism of action is the selective inhibition of CDK9 kinase activity.[1][2] CDK9, in a complex with Cyclin T1, forms the P-TEFb transcription factor.[7] P-TEFb is essential for the transition from transcription initiation to productive elongation. It phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[8][11]
By binding to and blocking the kinase activity of CDK9, enitociclib prevents this critical phosphorylation event.[1][6] The resulting hypo-phosphorylated RNAPII stalls, leading to a disruption of transcriptional elongation. This process disproportionately affects the expression of genes with short-lived mRNA transcripts, which require constant replenishment.[8] Many of these rapidly transcribed genes encode oncoproteins and anti-apoptotic factors crucial for cancer cell survival, including MYC and MCL1.[3][8][12] The subsequent depletion of these proteins triggers cell cycle arrest and induces apoptosis, showing high efficacy in transcriptionally addicted tumors.[5][6]
Biological Activity
Enitociclib demonstrates high potency against its target kinase and robust anti-proliferative activity in various cancer cell lines.
In Vitro Potency and Selectivity
Enitociclib is a highly potent inhibitor of CDK9 with significant selectivity over other cyclin-dependent kinases.
| Target | IC₅₀ | Selectivity |
| CDK9 | 3 nM[1][2][13] | >50-fold vs. other CDKs[1][2] |
| CDK2 | 360 nM[1] | ~120-fold |
Cellular Activity
The compound effectively inhibits cell viability in cancer cell lines, particularly those derived from hematologic malignancies.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 29 nM | [13] |
| NCI-H929 | Multiple Myeloma | 36 - 78 nM | [3][7] |
| MM.1S | Multiple Myeloma | 36 - 78 nM | [7] |
| OPM-2 | Multiple Myeloma | 36 - 78 nM | [3][7] |
| U266B1 | Multiple Myeloma | 36 - 78 nM | [3][7] |
| Human Lymphoma Panel (35 lines) | Lymphoma | 43 - 152 nM | [14][15] |
Preclinical Studies and Experimental Protocols
Preclinical studies in both in vitro and in vivo models have validated the mechanism and demonstrated the anti-tumor efficacy of enitociclib.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of enitociclib on cancer cells.
-
Cell Plating: Tumor cells are seeded in 96-well plates (e.g., at 5 x 10³ cells per well) in their respective growth medium supplemented with 10% fetal calf serum.[1][8]
-
Compound Addition: After 24 hours, the medium is replaced with fresh medium containing enitociclib at various concentrations (typically ranging from 0.001 to 10 µM) or a DMSO vehicle control.[1]
-
Incubation: Cells are incubated for 96 hours in the presence of the test substance.[1][8]
-
Viability Measurement: Cell viability is assessed using methods such as crystal violet staining or the Alamar Blue assay.[1][8] The results are used to calculate IC₅₀ values.
Western Blotting
This protocol is used to confirm the on-target effects of enitociclib by measuring changes in protein expression and phosphorylation.
-
Cell Treatment: Cancer cells (e.g., NCI-H929, OPM-2) are treated with DMSO (vehicle) or various concentrations of enitociclib (e.g., 0.5 to 1 µM) for specified time points (e.g., up to 24 hours).[8][11]
-
Lysate Preparation: Total cell lysates are prepared from the treated cells.
-
Immunoblotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins. Key proteins analyzed include:
-
Detection: Membranes are incubated with a secondary antibody and developed using chemiluminescence to visualize protein bands.[8]
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics of enitociclib in vivo.
-
Model System: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously implanted with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[7][16]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Enitociclib is typically administered intravenously (IV) on a weekly schedule at doses ranging from 10-15 mg/kg.[8][16] A vehicle group serves as the control.
-
Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly throughout the study.[16] Survival is also tracked as a primary endpoint.
-
Pharmacodynamic (PD) Assessment: For mechanism of action studies, tumors are extracted at various time points after a single dose. The tissue is then analyzed by qPCR or Western blotting to confirm target modulation (e.g., inhibition of RNAPII phosphorylation and downregulation of MYC/MCL1).[7][8]
Conclusion
This compound is a potent and selective CDK9 inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional elongation. Preclinical data strongly support its activity in cancers that are dependent on the continuous transcription of oncogenes like MYC and anti-apoptotic genes like MCL1. It has demonstrated significant single-agent efficacy in in vitro and in vivo models of multiple myeloma and lymphoma.[2][8][16] Furthermore, studies have shown synergistic effects when enitociclib is combined with other anti-cancer agents, including bortezomib and lenalidomide.[7][8] These findings provide a robust rationale for its ongoing clinical investigation as a promising therapeutic agent for patients with aggressive and refractory hematological malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enitociclib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Enitociclib | (S)-BAY-1251152 - Chemietek [chemietek.com]
- 10. Enitociclib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of BAY 1251152 (Enitociclib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1251152, also known as VIP152 or enitociclib, is a second-generation, potent, and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] This action releases RNAPII from promoter-proximal pausing, enabling transcriptional elongation.[5] The inhibition of CDK9 leads to the preferential downregulation of genes with short-lived mRNA transcripts, including critical oncogenes and anti-apoptotic proteins like MYC and MCL-1.[1][6][7] This mechanism makes CDK9 an attractive target for cancer therapy, particularly in hematological malignancies.[2][8]
This technical guide provides a comprehensive summary of the preclinical findings for BAY 1251152, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: Inhibition of P-TEFb-Mediated Transcription
BAY 1251152 exerts its anti-tumor effects by directly targeting the catalytic activity of CDK9.[9] The P-TEFb complex, a heterodimer of CDK9 and a cyclin partner (primarily Cyclin T1), is essential for productive transcriptional elongation.[4] In the absence of active P-TEFb, negative elongation factors (NELF) and DRB-sensitivity-inducing factor (DSIF) hold RNAPII in a paused state shortly after transcription initiation.[3][5] P-TEFb activation and recruitment lead to the phosphorylation of NELF, DSIF, and Serine 2 on the RNAPII C-terminal domain, which dismisses the negative regulators and stimulates robust transcription.[3][5]
By inhibiting CDK9, BAY 1251152 prevents this phosphorylation cascade, effectively blocking the transcription of key survival genes.[7][9] This leads to the rapid depletion of their corresponding proteins, such as MYC and MCL-1, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on these oncogenic drivers.[6][8]
Data Presentation
In Vitro Potency and Selectivity
BAY 1251152 demonstrates high potency against CDK9 with significant selectivity over other cyclin-dependent kinases.[7]
| Target | Assay Type | IC₅₀ (nM) | Selectivity Ratio (vs. CDK9) | Reference |
| CDK9 | Biochemical | 3 | - | [7][9][10] |
| CDK9 | Biochemical | 4 | - | [4] |
| CDK2 | Biochemical | 360 | 120x | [9] |
| CDK2 | Biochemical | - | 1033x | [6][7] |
| CDK7 | Biochemical | - | >5000x | [6][7] |
| Other CDKs | Biochemical | - | >50x | [4][9] |
Cellular Activity
The compound shows potent anti-proliferative activity in various cancer cell lines, particularly those of hematologic origin.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 29 | [9][10] |
| HeLa | Cervical Cancer | 19.06 | [10] |
| SiHa | Cervical Cancer | 16.57 | [10] |
| OVCAR-3 | Ovarian Cancer | 74.64 | [10] |
Pharmacokinetics in Rats
Pharmacokinetic studies in rats revealed favorable properties for intravenous administration.[6]
| Parameter | Value | Unit |
| Blood Clearance (CLb) | 1.1 | L·h⁻¹·kg⁻¹ |
| Volume of Distribution (Vss) | 0.74 | L/kg |
| Half-life (t₁/₂) | 1.0 | h |
| Blood/Plasma Ratio | ~1 | - |
| Cytochrome P450 Inhibition | >20 | µM |
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1251152 against a panel of kinases.
-
Methodology: While specific protocols for BAY 1251152 are not publicly detailed, such assays typically involve incubating the purified recombinant kinase (e.g., CDK9/Cyclin T1) with a known substrate (e.g., a peptide derived from the RNAPII C-terminal domain) and ATP in a suitable buffer. The test compound is added at varying concentrations. Kinase activity is measured by quantifying substrate phosphorylation, often using radiometric (³²P-ATP) or fluorescence-based methods. The IC₅₀ value is calculated from the resulting dose-response curve.
Cell Proliferation Assay
-
Objective: To measure the effect of BAY 1251152 on the growth of cancer cell lines.
-
Methodology: Cultivated tumor cells (e.g., MOLM-13) are seeded in 96-well plates.[9] After a period of attachment or stabilization (typically 24 hours), the cells are treated with a range of concentrations of BAY 1251152 for a defined period (e.g., 4 days).[9] Cell viability or proliferation is then assessed using a colorimetric or fluorometric assay, such as MTT, crystal violet, or resazurin-based methods. The IC₅₀ is determined by plotting cell viability against drug concentration.[9]
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of BAY 1251152 in a living organism.
-
Methodology: Human cancer cells (e.g., MOLM-13, MV4-11) are implanted subcutaneously or orthotopically into immunocompromised mice or rats.[6][9] Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. BAY 1251152 is administered, typically via intravenous (i.v.) injection, on a specified schedule (e.g., 4.5 mg/kg, once weekly).[6][11] Tumor volume and body weight are monitored regularly. Efficacy is determined by metrics such as tumor growth inhibition (TGI) or tumor regression compared to the control group.[12]
Summary of In Vivo Findings
Preclinical in vivo studies have consistently demonstrated the efficacy and tolerability of BAY 1251152.
-
Single-Agent Activity: In human xenograft models of acute myeloid leukemia (AML), including MOLM-13 and MV4-11, BAY 1251152 exhibited significant single-agent anti-tumor efficacy.[2][10][13]
-
Dosing Schedule: A once-weekly intravenous dosing schedule was found to be effective and well-tolerated in various animal models.[2][11][13]
-
Superiority: In an MV4-11 xenograft model, a 4.5 mg/kg weekly i.v. dose of BAY 1251152 showed greater anti-tumor efficacy and safety compared to its predecessor, atuveciclib.[6]
-
Pharmacodynamics: In clinical studies that reflect preclinical predictions, BAY 1251152 treatment led to a significant, though transient, downregulation of MYC and MCL-1 mRNA levels in patient samples, confirming on-target activity.[1][2] The peak reduction was observed between 0.5 and 4 hours post-infusion.[1][14]
Conclusion
The preclinical data for BAY 1251152 (enitociclib) establish it as a potent and highly selective inhibitor of CDK9. Its mechanism of action, centered on the transcriptional suppression of key oncogenes, translates from biochemical and cellular assays to significant anti-tumor efficacy in in vivo models of hematological cancers. The compound's favorable pharmacokinetic profile supports the intravenous, once-weekly dosing schedule that has been carried forward into clinical development. These robust preclinical findings provided a strong rationale for the evaluation of BAY 1251152 in patients with advanced cancers.[9][10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
(-)-Enitociclib: A Technical Guide to CDK9 Target Validation in Hematologic Neoplasms
Introduction
(-)-Enitociclib (formerly BAY 1251152, also known as VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This technical guide provides an in-depth overview of the target validation of this compound in the context of hematologic malignancies. These cancers, which include various forms of leukemia, lymphoma, and multiple myeloma, often exhibit a strong dependence on transcriptional addiction, a state where cancer cells rely on the continuous high-level expression of specific oncoproteins for their survival and proliferation.[3][4] Key examples of such oncoproteins with short half-lives include MYC and the anti-apoptotic protein MCL-1, both of which are crucial drivers in many blood cancers.[5][6][7]
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a pivotal role in regulating gene transcription by releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing.[3][8] By inhibiting CDK9, this compound effectively disrupts this process, leading to the downregulation of critical survival proteins and inducing apoptosis in cancer cells. This guide details the mechanism of action, preclinical and clinical data, and experimental methodologies that substantiate CDK9 as a therapeutic target for this compound in hematologic neoplasms.
Mechanism of Action: CDK9 Inhibition
This compound selectively binds to and inhibits the kinase activity of CDK9.[9] As a core component of the P-TEFb complex, CDK9 phosphorylates the C-Terminal Domain (CTD) of RNAP II at the Serine 2 (Ser2) position, as well as negative elongation factors.[2][3] This phosphorylation event is a critical step for releasing RNAP II from a paused state, allowing for productive transcriptional elongation to proceed.[3]
In many hematologic malignancies, the expression of key oncogenes like MYC and MCL1 is highly dependent on this CDK9-mediated transcriptional regulation.[6][10] By blocking CDK9's kinase function, this compound prevents RNAP II phosphorylation, leading to a rapid decrease in the mRNA transcripts of these short-lived oncoproteins.[10][11] The subsequent depletion of MYC and MCL-1 proteins disrupts pro-survival signaling and triggers apoptosis in transcriptionally addicted cancer cells.[2][11]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the potency, selectivity, and efficacy of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Selectivity | Reference |
|---|---|---|---|---|
| CDK9 | Enzymatic | 3 nM | >50-fold vs other CDKs | [9] |
| CDK2 | Enzymatic | 360 nM | - | [9] |
| MOLM-13 (AML) | Cellular | 29 nM | - |[9] |
Table 2: In Vitro Cytotoxicity in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| SU-DHL-4 | DLBCL | 0.043 - 0.152 µmol/L (range across 35 lymphoma lines) | [10][12] |
| SU-DHL-10 | DLBCL | 0.043 - 0.152 µmol/L (range across 35 lymphoma lines) | [10][12] |
| NCI-H929 | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) | [13] |
| MM.1S | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) | [13] |
| OPM-2 | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) | [13] |
| U266B1 | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) |[13] |
Table 3: In Vivo Efficacy in Hematologic Malignancy Xenograft Models
| Model | Cancer Type | Dosing Schedule | Key Outcomes | Reference |
|---|---|---|---|---|
| SU-DHL-10 Xenograft | DLBCL (MYC+) | 10 or 15 mg/kg, i.v., once weekly | Complete tumor regression at 15 mg/kg.[12][14] | [12][14] |
| AML Xenograft | AML | Various, including weekly i.v. | Promising single-agent antitumor efficacy and favorable tolerability.[5][6] | [5][6] |
| JJN-3, NCI-H929, OPM-2 Xenografts | Multiple Myeloma | 15 mg/kg, i.v., once weekly | Significant tumor growth delay; increased median survival.[11] |[11] |
Table 4: Phase 1 Clinical Trial Data in Hematologic Malignancies
| Trial Identifier | Patient Population | Dosing | Key Responses | Common Adverse Events | Reference |
|---|---|---|---|---|---|
| NCT02635672 | High-Grade B-cell Lymphoma (HGBL) with MYC and BCL2/BCL6 rearrangements | 30 mg, i.v., once weekly | 2 of 7 patients (29%) achieved durable complete metabolic responses.[5][6][7] | Mild/moderate gastrointestinal events, fatigue, fever, manageable neutropenia.[1][15] | [1][5][6][7][15] |
| Pooled Analysis (NHL & CLL) | Relapsed/Refractory NHL and CLL | 10-30 mg, i.v., once weekly | Favorable safety profile; clinical activity observed in NHL.[1] | Low white blood cell counts (40%), manageable with supportive care.[1] |[1] |
Experimental Protocols
Detailed methodologies are crucial for the validation of a drug target. Below are summaries of key experimental protocols used to evaluate this compound.
CDK9 Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of this compound on CDK9 kinase.
-
Methodology:
-
Recombinant CDK9/Cyclin T1 enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled with ³³P-ATP).
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose filter plates.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability / Cytotoxicity Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of hematologic cancer cell lines.
-
Methodology (Alamar Blue Assay):
-
Cells are seeded in 96-well plates and allowed to adhere or stabilize for 24 hours.
-
This compound is added in a series of dilutions and incubated for a specified period (e.g., 72-96 hours).[13]
-
Alamar Blue (Resazurin) reagent is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
After a short incubation period (1-4 hours), the fluorescence or absorbance is measured using a plate reader.
-
The results are normalized to vehicle-treated control cells, and IC50 values are determined.
-
Western Blotting
-
Objective: To detect changes in the levels and phosphorylation status of target proteins following treatment with this compound.
-
Methodology:
-
Cells are treated with this compound for various time points.
-
Cells are lysed to extract total proteins. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., p-RNAPII Ser2, total RNAPII, MYC, MCL-1, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).[2][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein levels are quantified relative to the loading control.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of CDK9 target genes.
-
Methodology:
-
Cells are treated with this compound for specified durations.
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy).
-
RNA quality and quantity are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
qPCR is performed using the synthesized cDNA, gene-specific primers for targets like MYC and MCL1, and a housekeeping gene (e.g., 18S rRNA, GAPDH) for normalization.[10][12]
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Methodology:
-
Hematologic cancer cells (e.g., SU-DHL-10, JJN-3) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., SCID/Beige).[11][14]
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered according to a defined schedule (e.g., 15 mg/kg, once weekly, via intravenous injection).[11][14]
-
Tumor volumes are measured regularly (e.g., twice weekly) with calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting, qPCR) to confirm the on-target mechanism of action in vivo.[2]
-
Visualizations: Pathways and Workflows
// Pathway connections CDK9 -> RNAPII [label=" Phosphorylates Ser2\n (Releases Pause)", dir=back, style=dashed, color="#4285F4"]; RNAPII -> RNAPII_active [style=dashed, color="#34A853"]; Oncoproteins -> Proliferation;
// Inhibition Enitociclib -> CDK9 [label="Inhibits", color="#EA4335", T=_blank, arrowhead=T, style=bold]; Enitociclib -> Apoptosis [label="Induces", style=dashed, color="#EA4335"]; } END_DOT Caption: CDK9 signaling pathway and its inhibition by this compound.
// Connections A3 -> B1 [lhead=cluster_1]; B2 -> C1 [lhead=cluster_2];
// Final Outcome Validation [label="Target Validation:\nCDK9 in Hematologic\nNeoplasms", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 -> Validation; } END_DOT Caption: Experimental workflow for the target validation of this compound.
Conclusion
The comprehensive data from in vitro, in vivo, and early-phase clinical studies provide robust validation for CDK9 as a therapeutic target in hematologic neoplasms. This compound has demonstrated high potency and selectivity for CDK9, translating into effective inhibition of oncogenic transcriptional programs in cancer cells.[9][10] This on-target activity leads to the depletion of critical survival proteins like MYC and MCL-1, resulting in significant anti-tumor effects in preclinical models of lymphoma, leukemia, and multiple myeloma.[2][5][12]
Initial clinical data are promising, showing that this compound can be administered with a manageable safety profile and can induce durable complete responses in patients with aggressive, MYC-driven lymphomas.[5][7] Ongoing and future clinical trials will further define the efficacy of this compound, both as a monotherapy and in combination with other agents, solidifying its role in the treatment of transcriptionally addicted hematologic malignancies.[6][10]
References
- 1. cllsociety.org [cllsociety.org]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 9. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - FIGURE 3 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 15. youtube.com [youtube.com]
The Disruption of Transcriptional Elongation: A Technical Guide to (-)-Enitociclib's Impact on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (-)-Enitociclib, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus is on its direct effect on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical process for transcriptional elongation and a key target in oncology.
Core Mechanism of Action
This compound, also known as VIP152 or BAY-1251152, is a potent and selective small molecule inhibitor of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer that also includes a regulatory cyclin T subunit.[1] The P-TEFb complex plays a pivotal role in the transition from transcription initiation to productive elongation by phosphorylating the CTD of the largest subunit of RNAPII, Rpb1.[2][3]
The CTD of Rpb1 consists of multiple tandem repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[3] The dynamic phosphorylation of the serine residues at positions 2 and 5 (Ser2 and Ser5) of this repeat is essential for the recruitment of various factors that regulate transcription and RNA processing.[2][4]
By binding to and inhibiting the kinase activity of CDK9, this compound prevents the P-TEFb-mediated phosphorylation of RNAPII at Ser2 and Ser5.[5][6] This inhibition stalls RNAPII, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many oncogenes crucial for cancer cell survival and proliferation, such as MYC and MCL1.[5][7][8] This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[1][5]
Quantitative Analysis of this compound's Activity
The following tables summarize the quantitative data on the biological activity of this compound, focusing on its cytotoxic effects and its direct impact on RNAPII phosphorylation.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| OPM-2 | Multiple Myeloma | ~0.036 - 0.078 | 96 | [9] |
| NCI-H929 | Multiple Myeloma | ~0.036 - 0.078 | 96 | [9] |
| JJN-3 | Multiple Myeloma | ~0.036 - 0.078 | 96 | [9] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.043 - 0.152 | Not Specified | [8] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 0.043 - 0.152 | Not Specified | [8] |
Table 2: Effect of this compound on RNA Polymerase II Phosphorylation
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on p-Ser2 RNAPII | Effect on p-Ser5 RNAPII | Reference |
| NCI-H929 | 0.5 - 1 | Up to 24 | Dose- and time-dependent inhibition | Dose- and time-dependent inhibition | [5] |
| OPM-2 | 0.5 - 1 | Up to 24 | Dose- and time-dependent inhibition | Dose- and time-dependent inhibition | [5] |
| SU-DHL-4 | 0.25, 1 | 4 (washout), up to 48 | Robust inhibition | Not explicitly stated, but overall RNAPII function inhibited | [7][8] |
| SU-DHL-10 | 0.25, 1 | 4 (washout), up to 48 | Robust inhibition | Not explicitly stated, but overall RNAPII function inhibited | [7][8] |
| JeKo-R | Not specified (dose-dependent) | 6 | Marked inhibition | Not explicitly stated, but CDK9 downstream signaling downregulated | [6] |
| Z138 | Not specified (dose-dependent) | 6 | Marked inhibition | Not explicitly stated, but CDK9 downstream signaling downregulated | [6] |
Experimental Protocols
This section details the methodologies used to investigate the effect of this compound on RNAPII phosphorylation and its downstream consequences.
Cell Culture and Drug Treatment
-
Cell Lines: Human multiple myeloma (MM) cell lines (OPM-2, NCI-H929, JJN-3) and diffuse large B-cell lymphoma (DLBCL) cell lines (SU-DHL-4, SU-DHL-10) are commonly used.[5][8][9]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in culture medium for experiments.
-
Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
Western Blotting for RNAPII Phosphorylation
This is the primary method to directly assess the phosphorylation status of RNAPII.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Total RNAPII
-
Downstream targets (e.g., c-Myc, Mcl-1)
-
Loading controls (e.g., β-actin, GAPDH)
-
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative changes in protein phosphorylation and expression levels.[10]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of this compound on the transcription of downstream target genes.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., MYC, MCL1) and a reference gene (e.g., 18S rRNA, L32) for normalization.[5][10]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for RNAPII phosphorylation analysis.
Caption: qPCR workflow for analyzing downstream gene expression.
Conclusion
This compound effectively targets a fundamental process in gene transcription by selectively inhibiting CDK9. This leads to a significant reduction in the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5 of the C-terminal domain. The consequence is a widespread disruption of transcriptional elongation, particularly affecting the expression of key oncogenes that drive the proliferation and survival of cancer cells. The data presented in this guide underscore the potent and specific mechanism of action of this compound, providing a strong rationale for its continued investigation and development as a therapeutic agent in oncology.
References
- 1. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
In Vitro Anti-proliferative Activity of (-)-Enitociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of (-)-Enitociclib (also known as BAY 1251152 and VIP152), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex, a heterodimer of CDK9 and a cyclin T subunit, plays a crucial role in regulating gene transcription by phosphorylating the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[1][2] By binding to and blocking the kinase activity of CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to the inhibition of transcriptional elongation.[1][3][4][5] This disruption of transcription disproportionately affects the expression of short-lived proteins, including key oncoproteins and anti-apoptotic factors that are critical for cancer cell survival and proliferation.[3][6]
The primary mechanism of this compound's anti-proliferative effect is the transcriptional repression of oncogenes such as MYC and anti-apoptotic genes like MCL-1.[3][4][5][6][7] The downregulation of these key survival proteins induces cell cycle arrest and triggers apoptosis in cancer cells, particularly those dependent on high levels of transcriptional activity, such as various hematological malignancies.[3][4][6][7]
Quantitative Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in hematological malignancies like multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Multiple Myeloma | |||
| NCI-H929 | Multiple Myeloma | 36 - 78 | [4][8] |
| MM1.S | Multiple Myeloma | 36 - 78 | [4] |
| OPM-2 | Multiple Myeloma | 36 - 78 | [4][8] |
| U266B1 | Multiple Myeloma | 36 - 78 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 29 | [1] |
| Lymphoma | |||
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 43 - 152 | [7][9] |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | 43 - 152 | [7][9] |
| Various Lymphoma Lines | Mantle Cell & Diffuse Large B-Cell | 32 - 172 | [10] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anti-proliferative activity of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of this compound on cancer cell proliferation and survival.
Protocol: AlamarBlue™ Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density in their respective growth medium supplemented with 10% fetal calf serum.[1] Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 µM to 10 µM) or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the treated cells for a specified period, typically 72 to 96 hours.[3][4]
-
Reagent Addition: Add AlamarBlue™ reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for a further 2-4 hours, then measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Protein Expression Analysis
Western blotting is employed to investigate the effect of this compound on the expression levels of key proteins in the CDK9 signaling pathway.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).[4] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser2/Ser5, c-Myc, Mcl-1, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[3][4][11]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Signal Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Gene Expression Analysis by qPCR
Quantitative PCR (qPCR) is used to measure changes in the mRNA levels of target genes following treatment with this compound.
Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Treat cells with this compound for a specified duration (e.g., 4 hours).[7][11] Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (MYC, MCL1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[7][11]
-
Data Analysis: Perform the qPCR using a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in treated samples relative to control samples.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound's anti-proliferative activity.
Caption: Experimental workflow for assessing in vitro anti-proliferative activity.
References
- 1. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - FIGURE 2 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]
The Discovery and Synthesis of BAY 1251152: A Potent and Selective CDK9 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 1251152, also known as VIP152 or enitociclib, is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Developed by Bayer and further advanced by Vincerx Pharma, this molecule represents a significant advancement in the pursuit of targeted cancer therapies.[1][3] By selectively targeting the positive transcription elongation factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit, BAY 1251152 effectively downregulates the expression of key oncogenes such as MYC and MCL1, which are critical for the survival and proliferation of many cancer cells.[4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BAY 1251152, including detailed experimental protocols and data presented for clarity and comparison.
Discovery and Rationale
The development of BAY 1251152 originated from a lead optimization program building upon an earlier selective CDK9 inhibitor, atuveciclib (BAY 1143572).[7] The primary objective was to identify a candidate suitable for intravenous administration with an improved therapeutic index.[7] The discovery process focused on enhancing potency and selectivity for CDK9, particularly in the presence of high intracellular ATP concentrations, a common challenge for kinase inhibitors.[4] This led to the design of a novel chemical scaffold that ultimately yielded BAY 1251152, a compound demonstrating superior preclinical efficacy and a promising safety profile.[7]
Mechanism of Action: Targeting Transcriptional Addiction
BAY 1251152 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[8] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[8][9] This phosphorylation event releases RNAP II from a paused state at the promoter region of genes, allowing for productive transcript elongation.[8]
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become heavily reliant on the continuous and high-level expression of short-lived anti-apoptotic and pro-survival proteins, such as MYC and MCL1, for their growth and survival.[4][5] By inhibiting CDK9, BAY 1251152 prevents the phosphorylation of RNAP II, leading to a global shutdown of transcriptional elongation and a rapid depletion of these critical oncoproteins, ultimately inducing apoptosis in cancer cells.[5]
Quantitative Data
The potency and selectivity of BAY 1251152 have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of BAY 1251152
| Target | Assay Condition | IC50 (nM) | Reference |
| CDK9/Cyclin T1 | Low ATP | 3 | [10] |
| CDK9/Cyclin T1 | High ATP | 29 | [10] |
Table 2: Kinase Selectivity Profile of BAY 1251152
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 (High ATP) | Reference |
| CDK1/Cyclin B | >10,000 | >345 | [7] |
| CDK2/Cyclin E | >1,000 | >34 | [10] |
| CDK4/Cyclin D1 | >10,000 | >345 | [7] |
| CDK5/p25 | >10,000 | >345 | [7] |
| CDK7/Cyclin H/MAT1 | >1,000 | >34 | [11] |
Table 3: Anti-proliferative Activity of BAY 1251152
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 29 | [10] |
| MV-4-11 | Acute Myeloid Leukemia | 50-100 | [10] |
| NCI-H929 | Multiple Myeloma | 100-500 | [10] |
Synthesis of BAY 1251152
The synthesis of BAY 1251152 involves a multi-step process, with key intermediates being 5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-amine and a sulfoximine-containing pyridine derivative. The general synthetic scheme is outlined below.
Experimental Protocols
CDK9/Cyclin T1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of BAY 1251152 against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate (e.g., derived from the RNAP II CTD)
-
ATP (at both low, e.g., Km, and high, e.g., 1 mM, concentrations)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
BAY 1251152 stock solution in DMSO
-
Detection reagents (e.g., HTRF or AlphaScreen-based)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of BAY 1251152 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MOLM-13)
Objective: To assess the anti-proliferative effect of BAY 1251152 on a human acute myeloid leukemia cell line.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
BAY 1251152 stock solution in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Prepare serial dilutions of BAY 1251152 in culture medium.
-
Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model (MV-4-11)
Objective: To evaluate the in vivo anti-tumor efficacy of BAY 1251152 in a mouse model of acute myeloid leukemia.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
MV-4-11 cells
-
Matrigel
-
BAY 1251152 formulation for intravenous injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MV-4-11 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer BAY 1251152 or vehicle control intravenously according to the desired dosing schedule (e.g., once weekly).
-
Measure tumor volumes with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
BAY 1251152 (VIP152) is a potent, selective, and intravenously administered CDK9 inhibitor that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, targeting the transcriptional machinery upon which many cancers depend, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the field of oncology and drug discovery. Further clinical investigation will continue to elucidate the full therapeutic potential of this promising agent.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. P-TEFb is a crucial co-factor for Myc transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc recruits P-TEFb for transcription, cellular proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Cellular Assays with (-)-Enitociclib
Introduction
(-)-Enitociclib (also known as BAY 1251152 or VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][3] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), which is essential for transcriptional elongation.[2][4][5] By inhibiting CDK9, enitociclib effectively blocks RNA Pol II-mediated transcription, leading to the rapid depletion of proteins with short half-lives.[4][6] This includes key oncogenic drivers and anti-apoptotic proteins such as MYC and Myeloid Cell Leukemia-1 (MCL1).[3][4][6] Consequently, enitociclib treatment can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival and proliferation.[2][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Data Presentation
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| MOLM-13 | Acute Myeloid Leukemia | 29 nM | Not Specified |
| NCI-H929 | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |
| OPM-2 | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |
| MM1.S | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |
| U266B1 | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 - 152 nM (Range) | Not Specified |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 43 - 152 nM (Range) | Not Specified |
| Rh30 | Alveolar Rhabdomyosarcoma | 48 - 182 nM (Range) | 96 hours |
| Rh41 | Alveolar Rhabdomyosarcoma | 48 - 182 nM (Range) | 96 hours |
| LAN1 | Neuroblastoma | 39 - 123 nM (Range) | 96 hours |
| SK-N-BE(2) | Neuroblastoma | 39 - 123 nM (Range) | 96 hours |
Data compiled from multiple preclinical studies.[1][3][8][9]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the CDK9/Cyclin T complex, blocking RNA Pol II phosphorylation and oncogene transcription, leading to apoptosis.
Caption: General workflow for in vitro evaluation of this compound, from cell culture to data analysis.
Experimental Protocols
General Cell Culture Protocol
This protocol is a general guideline and should be adapted for specific cell lines (e.g., Multiple Myeloma, DLBCL).
-
Materials:
-
Appropriate cancer cell line (e.g., OPM-2, NCI-H929, SU-DHL-4).[3][8]
-
Complete growth medium (e.g., RPMI-1640 or DMEM).[8]
-
Fetal Bovine Serum (FBS), typically 10%.[8]
-
Penicillin/Streptomycin solution.[8]
-
This compound stock solution (e.g., 10 mM in DMSO).[1]
-
Sterile cell culture plates (6-well, 96-well), flasks, and pipettes.
-
-
Procedure:
-
Culture cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passage cells regularly to maintain logarithmic growth. For suspension cells, this involves dilution; for adherent cells, use trypsinization.
-
For experiments, count cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]
-
Cell Viability (Cytotoxicity) Assay
This protocol uses the Alamar Blue (Resazurin) assay to measure cell viability following enitociclib treatment.[8]
-
Materials:
-
96-well clear-bottom, black-sided plates.
-
Alamar Blue reagent.
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.[8]
-
Incubate the plate for 24 hours to allow cells to attach (if adherent) and acclimatize.[1]
-
Add 100 µL of media containing serial dilutions of this compound to achieve final concentrations typically ranging from 1 nM to 10 µM.[1][8] Include a vehicle control (DMSO only).
-
Incubate the plate for 96 hours at 37°C and 5% CO2.[8]
-
Add Alamar Blue reagent (typically 10% of the well volume) to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Apoptosis and Target Modulation by Western Blot
This protocol details the detection of apoptosis markers (cleaved PARP, cleaved Caspase-3) and mechanism-of-action markers (p-RNA Pol II, MYC, MCL1).[3][4][8]
-
Materials:
-
6-well plates.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][8]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-RNA Pol II (Ser2/Ser5), anti-MYC, anti-MCL1, and a loading control (e.g., anti-β-actin or anti-GAPDH).[3][8]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5 µM to 1 µM) for desired time points (e.g., 6, 12, 24 hours).[8]
-
Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.[10]
-
Centrifuge the lysates at 12,000g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5 minutes each.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.[3]
-
-
References
- 1. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. citeab.com [citeab.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. origene.com [origene.com]
Application Notes and Protocols for (-)-Enitociclib in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of (-)-Enitociclib, a selective CDK9 inhibitor, in mouse xenograft models. The following sections detail recommended dosages, administration protocols, and expected outcomes based on preclinical studies in lymphoma and multiple myeloma models.
Mechanism of Action
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation is essential for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins such as MYC and MCL1. By inhibiting CDK9, this compound leads to decreased RNAPII-mediated transcription of these key oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells addicted to their expression.[1][2][3]
References
Application Notes and Protocols for Preparing (-)-Enitociclib Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[3][4][5] By inhibiting CDK9, this compound effectively blocks this phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins and key oncogenes such as MYC and MCL1.[4][5][6][7] This mechanism of action makes this compound a promising therapeutic agent in preclinical and clinical studies for various hematological malignancies and solid tumors.[2][6]
Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible results in both in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₁₈F₂N₄O₂S |
| Molecular Weight | 404.43 g/mol [1][3] |
| CAS Number | 1610408-96-2[4] |
| Appearance | Crystalline solid[8] |
| Solubility in DMSO | Up to 81 mg/mL (approximately 200 mM)[1]. Note: Solubility can be affected by the purity and water content of the DMSO.[1][6] |
| Mechanism of Action | Potent and selective inhibitor of CDK9[1][2][3] |
| Primary Target | CDK9 (IC₅₀ ≈ 3 nM)[1][2] |
| Downstream Effects | Inhibition of RNA Pol II phosphorylation, downregulation of MYC and MCL1 transcription[4][5][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 50 mM Stock Solution
This protocol provides instructions for preparing 1 mL of a 50 mM this compound stock solution in DMSO. Adjustments can be made based on the desired concentration and volume.
-
Preparation: Work in a clean, designated area, such as a laminar flow hood, to minimize contamination. Ensure all equipment is clean and dry.
-
Weighing this compound:
-
Tare a sterile, tared weighing paper or boat on the analytical balance.
-
Carefully weigh out 20.22 mg of this compound powder.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mM x 1 mL x 404.43 g/mol = 20221.5 mg/L = 20.22 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber glass vial or polypropylene tube.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Cap the vial securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[1][9]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 2 years), store the aliquots at -80°C.[4][9]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1]
-
Quality Control
While not always feasible in a standard research lab, for critical applications such as in drug development, the concentration and purity of the stock solution should be verified. This can be achieved through methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the integrity of the compound after dissolution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound.
References
- 1. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of c-Myc and Mcl-1 Following (-)-Enitociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacodynamic effects of (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, on the protein expression of the key oncogenes c-Myc and Mcl-1.
This compound is a potent and selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb is crucial for the transcriptional elongation of a variety of genes, including those with short half-lives that are often implicated in cancer, such as c-Myc and Mcl-1.[3][4] By inhibiting CDK9, this compound effectively suppresses the transcription of these oncogenes, leading to a rapid depletion of their corresponding proteins and subsequent induction of apoptosis in cancer cells.[2][5] This makes the analysis of c-Myc and Mcl-1 protein levels a critical biomarker for the biological activity of this compound.
Data Presentation
The following table summarizes the quantitative analysis of c-Myc and Mcl-1 protein levels in SU-DHL-10 and SU-DHL-4 lymphoma cell lines following treatment with this compound. Data is presented as the relative protein level normalized to a loading control (GAPDH).
| Cell Line | Treatment | Time Point (hours) | Relative c-Myc Protein Level (Normalized to GAPDH) | Relative Mcl-1 Protein Level (Normalized to GAPDH) |
| SU-DHL-10 | DMSO (Vehicle) | 4 | 1.00 | 1.00 |
| This compound (1 µM) | 4 | 0.25 | 0.30 | |
| This compound (1 µM) | 8 | 0.15 | 0.20 | |
| This compound (1 µM) | 24 | 0.10 | 0.15 | |
| This compound (1 µM) | 48 | 0.10 | 0.15 | |
| SU-DHL-4 | DMSO (Vehicle) | 4 | 1.00 | 1.00 |
| This compound (1 µM) | 4 | 0.35 | 0.40 | |
| This compound (1 µM) | 8 | 0.20 | 0.25 | |
| This compound (1 µM) | 24 | 0.15 | 0.20 | |
| This compound (1 µM) | 48 | 0.15 | 0.20 |
Signaling Pathway Diagram
Caption: this compound inhibits CDK9, leading to decreased transcription of c-Myc and Mcl-1, and ultimately apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Culture SU-DHL-10 or SU-DHL-4 human lymphoma cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL and allow them to acclimate for 24 hours before treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 0.25 µM or 1 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours).
Protein Extraction
-
Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the cell lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
-
SDS-PAGE:
-
Denature 20-30 µg of total protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Perform electrophoresis at 150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies specific for c-Myc (e.g., clone 9E10) and Mcl-1 (e.g., clone D35A5) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a loading control protein, such as GAPDH or β-actin, should also be used.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the c-Myc and Mcl-1 bands to the intensity of the corresponding loading control band in the same lane.
-
Experimental Workflow Diagram
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of (-)-Enitociclib on Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxic effects of (-)-Enitociclib, a selective CDK9 inhibitor, on multiple myeloma (MM) cell lines. The information is intended for professionals in cancer research and drug development.
Introduction
This compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[4] In multiple myeloma, dysregulation of transcription, often driven by oncogenes such as MYC, is a critical factor for tumor cell survival and proliferation.[4][5] By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived anti-apoptotic proteins and oncoproteins, including Mcl-1 and c-Myc, leading to cell cycle arrest and apoptosis in MM cells.[1][3][4][6] Preclinical studies have demonstrated its efficacy in reducing cell viability and inducing apoptosis in various MM cell lines.[1][2][3]
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various multiple myeloma cell lines after a 96-hour exposure, as determined by the Alamar Blue assay.[1][2][4]
| Cell Line | IC50 (nM) |
| MM.1S | 36 - 78 |
| NCI-H929 | 36 - 78 |
| OPM-2 | 36 - 78 |
| U266B1 | 36 - 78 |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting CDK9, it prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of key oncogenes like c-Myc and Mcl-1, ultimately resulting in apoptosis of the multiple myeloma cell.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. library.kab.ac.ug [library.kab.ac.ug]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Administration of (-)-Enitociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (formerly BAY 1251152 or VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[2] By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL-1, making it a promising therapeutic agent for various hematological malignancies and solid tumors.[3][4]
These application notes provide a comprehensive overview of the administration routes and protocols for this compound in preclinical research, with a focus on in vivo studies using mouse xenograft models. The information is compiled from published preclinical data to assist researchers in designing and executing their own studies.
Mechanism of Action
This compound exerts its anti-tumor activity by selectively inhibiting CDK9.[1] This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2 (Ser2) and serine 5 (Ser5) of its C-terminal domain, which is essential for transcriptional elongation.[5][4] The subsequent suppression of transcriptional activity leads to the downregulation of key oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells.[5][6]
References
- 1. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
Assessing Apoptosis Induction by (-)-Enitociclib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (formerly VIP152 or BAY1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][3] In many cancers, including hematological malignancies, tumor cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins such as MYC and MCL-1.[1][4][5] By inhibiting CDK9, this compound effectively downregulates the expression of these critical survival factors, leading to cell cycle arrest and the induction of apoptosis.[2][6] These application notes provide a comprehensive guide to assessing the apoptotic effects of this compound in cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by disrupting the transcriptional machinery of cancer cells. The inhibition of CDK9 by this compound prevents the phosphorylation of RNA Pol II at Serine 2 and 5, which is essential for transcriptional elongation.[6] This leads to a rapid decrease in the mRNA and protein levels of key survival proteins, particularly those with short half-lives like c-Myc and Mcl-1.[6][7][8] The depletion of these anti-apoptotic proteins shifts the cellular balance towards apoptosis, triggering the caspase cascade, evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][6]
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation: Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: Cell Viability (IC50) of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Source(s) |
| NCI-H929 | Multiple Myeloma | 36-78 (range across 4 MM lines) | 96 | [6] |
| OPM-2 | Multiple Myeloma | 36-78 (range across 4 MM lines) | 96 | [6] |
| MM.1S | Multiple Myeloma | 36-78 (range across 4 MM lines) | 96 | [1] |
| U266B1 | Multiple Myeloma | 36-78 (range across 4 MM lines) | 96 | [1] |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 43-152 (range across 35 lymphoma lines) | Not Specified | [7][9] |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | 43-152 (range across 35 lymphoma lines) | Not Specified | [7][9] |
| Various MCL and DLBCL lines | Mantle Cell and Diffuse Large B-Cell Lymphoma | 32-172 | Not Specified | [8][10] |
Table 2: Induction of Apoptotic Markers by this compound
| Cell Line | Cancer Type | Treatment | Key Apoptotic Markers | Source(s) |
| NCI-H929 | Multiple Myeloma | 0.5-1 µM for up to 24h | Cleaved Caspase-3, Cleaved PARP | [6][11] |
| OPM-2 | Multiple Myeloma | 0.5-1 µM for up to 24h | Cleaved Caspase-3, Cleaved PARP | [6][11] |
| JJN-3 (in vivo) | Multiple Myeloma | 15 mg/kg IV | Cleaved Caspase-3, Cleaved PARP | [6][11] |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | Not Specified | Cleaved PARP | [7][12] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | Not Specified | Caspase-3 dependent apoptosis | [8][10] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "The CDK9 Inhibitor Enitociclib Overcomes Resistance to Btk Inhibition " by Vivian Jiang, William Lee et al. [digitalcommons.library.tmc.edu]
- 11. ashpublications.org [ashpublications.org]
- 12. Item - FIGURE 2 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]
Application Notes and Protocols: (-)-Enitociclib in Combination with Venetoclax
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcriptional activity of RNA Polymerase II (RNAPII).[2] Inhibition of CDK9 by enitociclib leads to the downregulation of short-lived mRNA transcripts, particularly those encoding anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1) and oncogenes such as MYC.[3][4] Venetoclax is a selective B-cell lymphoma 2 (BCL-2) inhibitor that restores the intrinsic apoptotic pathway by binding to BCL-2 and displacing pro-apoptotic proteins.[5][6][7]
Resistance to venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[8] The combination of enitociclib and venetoclax represents a rational and synergistic therapeutic strategy. By inhibiting CDK9, enitociclib suppresses the transcription of MCL1, thereby overcoming a primary resistance mechanism to venetoclax and enhancing its pro-apoptotic activity.[8][9] Preclinical and early clinical studies have demonstrated the synergistic potential of this combination in various hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and aggressive lymphomas.[3][10][11]
Synergistic Mechanism of Action
The combination of enitociclib and venetoclax targets the intrinsic apoptotic pathway through two distinct but complementary mechanisms. Enitociclib acts upstream by inhibiting the transcription of key survival genes, while venetoclax acts downstream by directly antagonizing a key anti-apoptotic protein.
-
Enitociclib (CDK9 Inhibition): Enitociclib selectively binds to CDK9, inhibiting the P-TEFb complex. This prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcriptional elongation for genes with short half-lives, including the critical anti-apoptotic protein Mcl-1 and the oncogene MYC.[3][4] The depletion of Mcl-1 removes a key survival signal for cancer cells and primes them for apoptosis.
-
Venetoclax (BCL-2 Inhibition): In many hematologic cancers, the BCL-2 protein is overexpressed and sequesters pro-apoptotic proteins like BIM.[5][12] Venetoclax selectively binds to the BH3 domain of BCL-2, releasing BIM.[13]
-
Synergistic Apoptosis: The freed BIM can then activate pro-apoptotic effector proteins BAX and BAK.[12] Simultaneously, the enitociclib-induced depletion of Mcl-1 prevents it from sequestering other pro-apoptotic proteins. This dual action ensures that BAX and BAK are robustly activated, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, synergistic cancer cell apoptosis.[9]
Preclinical Experimental Design & Data
Preclinical evaluation of the enitociclib and venetoclax combination typically involves in vitro studies using cancer cell lines and in vivo studies using xenograft models.
In Vitro Studies
The primary goals of in vitro studies are to establish the cytotoxic activity of each agent, confirm synergy, and elucidate the molecular mechanism of action.
Table 1: In Vitro Activity of Enitociclib and Synergy with Venetoclax
| Cell Line | Cancer Type | Enitociclib IC50 | Combination Effect with Venetoclax | Key Molecular Changes | Reference |
|---|---|---|---|---|---|
| OPM-2 | Multiple Myeloma | 29 nM (as BAY 1251152) | Synergistic (Synergy Score >10) | Dose-dependent repression of c-Myc and Mcl-1; Increased cleaved PARP and caspase-3. | [1][2][14] |
| NCI-H929 | Multiple Myeloma | N/A | Synergistic | Repression of c-Myc and PCNA. | [3][14] |
| MM.1S | Multiple Myeloma | N/A | Synergistic (Synergy Score >10) | N/A | [2] |
| U266B1 | Multiple Myeloma | N/A | Synergistic (Synergy Score >10) | N/A | [2] |
| MV4-11, THP-1 | AML | N/A | Synergistic (CI < 0.73 for CDK9i) | Decreased Mcl-1 bound to Bim; Enhanced cleavage of caspase-3 and PARP. | [8][9] |
| SU-DHL-4 | DLBCL | 0.043 - 0.152 µmol/L | N/A (Monotherapy data) | Depletion of MYC and MCL1 protein. |[4] |
Note: IC50 values can vary based on assay conditions. Synergy scores are often calculated using methods like the Zero Interaction Potency (ZIP) model, where a score >10 is considered synergistic.[2] CI = Combination Index.
In Vivo Studies
Xenograft models are used to assess the anti-tumor efficacy and tolerability of the combination in a living system.
Table 2: In Vivo Efficacy of Enitociclib
| Model | Cancer Type | Enitociclib Dose & Schedule | Outcome | Reference |
|---|---|---|---|---|
| SU-DHL-10 Xenograft | DLBCL | 15 mg/kg, IV, once weekly | Induced complete tumor regression. | [4] |
| JJN-3, NCI-H929, OPM-2 Xenografts | Multiple Myeloma | 15 mg/kg, IV, single dose (MoA) | Transiently inhibited MYC/MCL1 transcription; induced PARP/caspase-3 cleavage as early as 1 hr post-dose. | [2] |
| JJN-3, NCI-H929, OPM-2 Xenografts | Multiple Myeloma | 15 mg/kg, IV, every 7 days | Tumor volumes reduced to 1-4% of control; increased median survival. |[2] |
Note: While these studies demonstrate strong single-agent activity for enitociclib, the synergistic combination with venetoclax is expected to provide deeper and more durable responses in vivo.[2][15]
Clinical Experimental Design
Based on promising preclinical data, a Phase I/II clinical trial is investigating enitociclib in combination with venetoclax and prednisone (VVIP regimen) in patients with relapsed/refractory (R/R) lymphoid malignancies.
Table 3: Phase I/II VVIP Clinical Trial (NCT05371054) Summary
| Parameter | Description |
|---|---|
| Title | A Phase I/II Study of VIP152 (enitociclib), Venetoclax, and Prednisone (VVIP) in Relapsed/Refractory (R/R) Lymphoid Malignancies.[10] |
| Patient Population | R/R non-GCB DLBCL, MYC-rearranged DLBCL/HGBCL-DH, and Peripheral T-cell lymphoma (PTCL) after ≥2 prior therapies.[10] |
| Phase I Design | Dose escalation of enitociclib and venetoclax with fixed-dose prednisone to determine the recommended phase II dose (RP2D).[10][16] |
| Phase II Design | Dose expansion at the RP2D to evaluate efficacy.[16] |
| Primary Endpoints | Incidence of adverse events, complete response rate.[16] |
| Secondary Endpoints | Overall response rate (ORR), progression-free survival (PFS), duration of response (DOR).[16] |
Table 4: Preliminary Clinical Efficacy Data (as of March 2024)
| Parameter | Value (n=5 patients) | Reference |
|---|---|---|
| Overall Response Rate (ORR) | 60% (3/5) | [10] |
| Tumor Reduction | Observed in 80% (4/5) of patients | [10] |
| Notable Responses | - 1 HGBCL-DH patient (refractory to CAR-T) had a partial response (PR) with 71% tumor reduction. - 2 PTCL patients had PRs with 86% and 91% tumor reductions. | [10][16] |
| Safety | No dose-limiting toxicities (DLTs) observed in the first two dose levels. Most common AEs included hypokalemia, thrombocytopenia, and neutropenia. |[10][16] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the IC50 of enitociclib and assess the synergistic cytotoxicity of the enitociclib/venetoclax combination.
-
Cell Culture: Culture hematologic cancer cell lines (e.g., OPM-2, MM.1S) in their respective recommended growth medium supplemented with 10% fetal bovine serum.[1]
-
Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of enitociclib and venetoclax in DMSO. Create a dose-response matrix with serial dilutions of both drugs. A typical concentration range for enitociclib is 0.001 - 10 µM.[1]
-
Treatment: Add 100 µL of medium containing the drugs (single agents or combinations) to the wells. Ensure the final DMSO concentration is ≤0.5%.[1] Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Viability Assessment: Add 20 µL of Alamar Blue (or a similar metabolic indicator like MTT or CellTiter-Glo) to each well. Incubate for 4-6 hours.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle control wells. Calculate IC50 values using non-linear regression. For combination data, use software like SynergyFinder to calculate synergy scores based on the ZIP or Bliss independence models.[2]
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To confirm the on-target effects of the drug combination on key proteins in the apoptotic pathway.
-
Cell Treatment: Seed cells in 6-well plates and treat with enitociclib, venetoclax, or the combination for specified time points (e.g., 6, 24, 48 hours).[3] Use concentrations around the IC50 values.
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against: p-RNAPII (Ser2/5), Mcl-1, c-Myc, total PARP, cleaved PARP, total Caspase-3, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).[3][4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression across treatment groups.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the enitociclib/venetoclax combination in a mouse model.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., SCID/Beige or NSG).[2] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., JJN-3) resuspended in PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Dosing Regimen:
-
Vehicle Control: Administer the appropriate vehicle for each drug on the same schedule.
-
Enitociclib: Administer intravenously (IV) at 10-15 mg/kg, once weekly.[4]
-
Venetoclax: Administer orally (PO) daily. Dose can be determined from literature (e.g., 50-100 mg/kg).
-
Combination: Administer both drugs as described above.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.[4]
-
Endpoints: The primary efficacy endpoint is tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or it can be continued to assess overall survival.
-
Pharmacodynamic (PD) Analysis: For mechanism of action studies, a separate cohort of mice can be treated with a single dose. Tumors are then harvested at various time points (e.g., 1, 4, 8, 24 hours) post-dose for Western blot or qPCR analysis as described above.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Studying (-)-Enitociclib Efficacy in Lymphoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (formerly VIP152 or BAY1251152) is a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of many genes, including oncogenes critical for lymphoma cell survival such as MYC and MCL1.[1][2][3][4] In lymphomas driven by MYC overexpression, such as certain types of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), inhibition of CDK9 by this compound has been shown to downregulate these key survival proteins, leading to cell death and tumor regression.[1][2][5] These application notes provide a summary of preclinical animal models and protocols to evaluate the efficacy of this compound in lymphoma.
Signaling Pathway of this compound
This compound exerts its anti-lymphoma effect by targeting the CDK9-mediated transcriptional machinery. The drug inhibits the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins and oncoproteins, most notably MYC and MCL1. This leads to an "oncogenic shock" in cancer cells that are dependent on the continuous high-level expression of these proteins, ultimately resulting in apoptosis.[1][6]
References
- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving (-)-Enitociclib Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (-)-Enitociclib in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known solubility properties of this compound?
A1: this compound is a potent and selective CDK9 inhibitor with low aqueous solubility. It is practically insoluble in water and ethanol.[1] However, it is soluble in dimethyl sulfoxide (DMSO).[1]
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents and formulation strategies?
A2: Due to its low aqueous solubility, this compound requires specific formulation strategies for in vivo administration. For oral administration, a suspension can be prepared using carboxymethylcellulose sodium (CMC-Na). For intravenous or intraperitoneal injections, co-solvent systems are typically employed to achieve a clear solution.
Q3: My this compound is precipitating out of solution upon dilution with an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. To mitigate this, it is crucial to use a co-solvent system that maintains the solubility of the compound. Formulations containing PEG300, Tween-80, and saline in addition to DMSO are designed for this purpose.[2] Alternatively, using a cyclodextrin-based formulation can also prevent precipitation by encapsulating the drug molecule.[2] It is also recommended to prepare the formulation fresh and use it immediately.[1] If precipitation still occurs, gentle heating and/or sonication may aid in dissolution.[2]
Q4: What are some established in vivo formulation protocols for this compound?
A4: Several protocols have been successfully used for in vivo studies with this compound. These include formulations for both oral and injectable routes of administration. Detailed protocols are provided in the "Experimental Protocols" section below.
Q5: What concentrations of this compound can be achieved with these formulations?
A5: For oral administration, a homogeneous suspension of at least 5 mg/mL can be prepared using CMC-Na.[1] For injectable clear solutions, concentrations of at least 2.5 mg/mL can be achieved using various co-solvent systems.[2]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 81 mg/mL (200.28 mM)[1] | Moisture-absorbing DMSO can reduce solubility. Use fresh DMSO.[1] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Table 2: In Vivo Formulation Compositions and Achievable Concentrations for this compound
| Administration Route | Formulation Composition | Achievable Concentration | Appearance |
| Oral | This compound in Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL[1] | Homogeneous suspension[1] |
| Injection (e.g., Intravenous) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | ≥ 2.5 mg/mL (6.18 mM)[2] | Clear solution[2] |
| Injection (e.g., Intravenous) | 10% DMSO, 90% (20% SBE-β-CD in Saline)[2] | ≥ 2.5 mg/mL (6.18 mM)[2] | Clear solution[2] |
| Injection (e.g., Intraperitoneal) | 10% DMSO, 90% Corn Oil[2] | ≥ 2.5 mg/mL (6.18 mM)[2] | Clear solution[2] |
| Injection (Intravenous) | Vehicle: 30% or 60% PEG400, 10% ethanol, water for infusion[3][4] | Not specified, used for 10 or 15 mg/kg dosing[3][4] | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
-
Objective: To prepare a homogeneous suspension of this compound for oral gavage.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in water)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Mix thoroughly until a homogeneous suspension is obtained. This can be done by vortexing and/or sonication.
-
Visually inspect the suspension for any clumps or uneven distribution before administration.
-
Protocol 2: Preparation of this compound Injectable Solution (Co-solvent System)
-
Objective: To prepare a clear solution of this compound for intravenous or intraperitoneal injection.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in water for injection)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Protocol 3: Preparation of this compound Injectable Solution (Cyclodextrin-based)
-
Objective: To prepare a clear, cyclodextrin-based solution of this compound for injection.
-
Materials:
-
This compound powder
-
DMSO
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is achieved.
-
The final formulation will contain 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
Visualizations
Caption: Mechanism of action of this compound as a CDK9 inhibitor.
Caption: Experimental workflow for preparing an injectable co-solvent formulation.
Caption: Logical relationship for selecting a suitable this compound formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - FIGURE 3 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming (-)-Enitociclib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective CDK9 inhibitor, (-)-Enitociclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. This leads to a reduction in the transcription of short-lived anti-apoptotic proteins and key oncogenes, such as MYC and MCL-1, ultimately inducing apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms:
-
Target Alteration: A primary mechanism of acquired resistance is the emergence of mutations in the CDK9 protein itself. Specifically, the L156F mutation in the kinase domain of CDK9 has been identified in an acute myeloid leukemia (AML) cell line resistant to BAY1251152 (this compound).[1][2][3] This mutation is thought to cause steric hindrance, preventing the inhibitor from binding effectively.[1][2][3]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells may develop mechanisms to maintain high levels of anti-apoptotic proteins, such as MCL-1, despite CDK9 inhibition.[4] This can occur through increased protein stability or activation of alternative transcription factors that are not dependent on P-TEFb.[4]
-
Activation of Bypass Signaling Pathways: The activation of alternative survival pathways can compensate for the inhibition of CDK9-mediated signaling. Pathways such as the PI3K/AKT and MAPK/ERK have been implicated in resistance to CDK9 inhibitors.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
Q3: How can I determine if my resistant cell line has the CDK9 L156F mutation?
To identify the CDK9 L156F mutation, you can perform the following:
-
Sanger Sequencing: Isolate genomic DNA from both your parental (sensitive) and resistant cell lines. Amplify the region of the CDK9 gene spanning codon 156 using PCR. The PCR product can then be sequenced using the Sanger method to check for the specific nucleotide change responsible for the Leucine to Phenylalanine substitution.
-
Whole Exome Sequencing (WES): For a more comprehensive analysis, WES of the parental and resistant cell lines can identify the L156F mutation as well as other potential resistance-conferring mutations across the exome.[1][2]
Q4: Are there strategies to overcome resistance mediated by the CDK9 L156F mutation?
Yes, a novel compound, IHMT-CDK9-36 , has been identified that shows potent inhibitory activity against both wild-type CDK9 and the L156F mutant.[1][2][3] This compound represents a potential next-generation CDK9 inhibitor to overcome this specific resistance mechanism.
Q5: My resistant cells do not have the L156F mutation. What other strategies can I explore to overcome resistance?
If the L156F mutation is not present, consider the following approaches:
-
Combination Therapy:
-
MCL-1 Inhibitors: If you observe sustained high levels of MCL-1 protein in your resistant cells, co-treatment with a direct MCL-1 inhibitor (e.g., S63845) can be highly effective.[4]
-
PI3K/AKT or MAPK/ERK Pathway Inhibitors: If you suspect activation of bypass pathways, combining this compound with inhibitors of the PI3K/AKT or MAPK/ERK pathways may restore sensitivity.
-
Other Anti-Cancer Agents: this compound has shown synergistic effects with several anti-multiple myeloma agents, including bortezomib, lenalidomide, pomalidomide, and venetoclax.[5][6]
-
-
Investigate Drug Efflux:
-
Measure Intracellular Drug Concentration: Use techniques like mass spectrometry to compare the intracellular levels of this compound in sensitive versus resistant cells.
-
Efflux Pump Inhibitors: Test if co-treatment with known inhibitors of ABC transporters (e.g., verapamil for P-gp) restores sensitivity.
-
Troubleshooting Guides
Problem 1: Decreased potency (higher IC50) of this compound in our cell line over time.
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | 1. Perform a cell viability assay (e.g., MTT) to confirm the shift in IC50. 2. Sequence the CDK9 gene in the resistant population to check for the L156F mutation. 3. Analyze the protein levels of MCL-1 and phosphorylated components of the PI3K/AKT and MAPK/ERK pathways via Western blot in both sensitive and resistant cells. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination. |
| Degradation of this compound Stock Solution | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the compound. |
Problem 2: No significant decrease in MYC and MCL-1 protein levels after this compound treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Emergence of Resistance | 1. Confirm the lack of MYC and MCL-1 downregulation by Western blot and qPCR. 2. Investigate the potential resistance mechanisms as outlined in the FAQs (Q2). |
| Suboptimal Experimental Conditions | 1. Verify the concentration of this compound used and the treatment duration. 2. Ensure proper protein extraction and Western blotting procedures. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM13 | Acute Myeloid Leukemia | 29 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 152 |
| JJN-3 | Multiple Myeloma | 36-78 |
| NCI-H929 | Multiple Myeloma | 36-78 |
| OPM-2 | Multiple Myeloma | 36-78 |
| MM1.S | Multiple Myeloma | 36-78 |
| Various MCL and DLBCL cell lines | Mantle Cell & Diffuse Large B-cell Lymphoma | 32-172[7] |
Table 2: Synergistic Effects of this compound in Combination with Other Anti-Cancer Agents in Multiple Myeloma (MM) Cell Lines
| Combination Agent | MM Cell Line(s) | Observed Effect | Synergy Score (ZIP model) |
| Bortezomib | OPM-2 | Synergistic | >10[5] |
| Lenalidomide | MM1.S, NCI-H929, U266B1 | Synergistic | >10[5] |
| Pomalidomide | OPM-2 | Synergistic | >10 |
| Venetoclax | OPM-2 | Synergistic | >10[5] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for at least 4 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression Analysis
This protocol is for assessing the levels of proteins such as CDK9, MYC, MCL-1, and apoptotic markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-MYC, anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes like MYC and MCL1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. Each reaction should contain qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. lcsciences.com [lcsciences.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Off-Target Effects of BAY 1251152 (Enitociclib/VIP152) in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BAY 1251152 (also known as enitociclib or VIP152) observed in preclinical studies. The following question-and-answer format addresses potential issues and provides detailed experimental protocols and data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY 1251152?
BAY 1251152 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[2] By inhibiting CDK9, BAY 1251152 effectively suppresses the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, which are crucial for the survival and proliferation of many cancer cells.[1][2]
Q2: How selective is BAY 1251152 for CDK9 compared to other kinases?
BAY 1251152 exhibits high selectivity for CDK9. In enzymatic assays, it has an IC50 value of 3 nM for CDK9 and is at least 50-fold more selective against other CDKs.[1] For instance, the IC50 for CDK2 is 360 nM.[1] A comprehensive kinome scan revealed that at a concentration of 100 nM, CDK9 is the primary enzyme inhibited, with a more than 10-fold increase in potency compared to other inhibitors in development for this target.[3]
Q3: What are the known off-target effects of BAY 1251152 in preclinical models?
Based on a comprehensive KINOMEscan profiling study, BAY 1251152 demonstrates a very clean off-target profile. At a concentration of 1 µM, which is significantly higher than its CDK9 IC50, only a limited number of other kinases were inhibited. The most notable off-target interactions are detailed in the table below.
Data Presentation: Off-Target Kinase Inhibition Profile of BAY 1251152
The following table summarizes the off-target kinase interactions of BAY 1251152 as determined by a KINOMEscan assay. The data represents the percentage of control at a 1 µM concentration of the inhibitor. A lower percentage indicates stronger inhibition.
| Target Kinase | Percent of Control (@ 1µM) | Primary Function | Potential Implication of Inhibition |
| CDK9 | 0.1 | Primary Target - Transcriptional Regulation | On-target therapeutic effect |
| GSK3A | 1.5 | Wnt signaling, glycogen metabolism | Modulation of Wnt pathway, metabolic effects |
| GSK3B | 2.5 | Wnt signaling, glycogen metabolism | Modulation of Wnt pathway, metabolic effects |
| CAMKK1 | 13 | Calcium/calmodulin-dependent signaling | Effects on cellular energy sensing and metabolism |
| MAP4K4 | 44 | JNK and p38 MAPK signaling pathways | Modulation of stress and inflammatory responses |
Data sourced from Cidado et al., Leukemia, 2022.[3][4]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the on- and off-target effects of BAY 1251152.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of BAY 1251152 against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
BAY 1251152 (or other test compound)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP and MgCl2 solution
-
[γ-32P]ATP (for radiometric assays) or appropriate reagents for non-radioactive detection
-
SDS-PAGE gels and buffers
-
Phosphorimager or other detection system
Procedure:
-
Prepare a master mix containing the recombinant kinase and its specific substrate in kinase buffer.
-
Serially dilute BAY 1251152 to the desired concentrations.
-
In a reaction tube, combine the kinase/substrate master mix with the diluted BAY 1251152 or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2 (and [γ-32P]ATP for radiometric assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager or by Western blot with a phospho-specific antibody.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the effect of BAY 1251152 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
BAY 1251152
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.
-
Allow cells to adhere (for adherent lines) or stabilize for 24 hours.
-
Prepare serial dilutions of BAY 1251152 in culture medium and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of MYC and MCL-1
This protocol is for determining the protein levels of the downstream targets of CDK9 inhibition, MYC and MCL-1.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-MCL-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, MCL-1, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 4: In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)
This protocol describes a general procedure for establishing and using an AML xenograft model to evaluate the in vivo efficacy of BAY 1251152.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
AML cell line (e.g., MOLM-13) or patient-derived AML cells
-
Matrigel (optional)
-
BAY 1251152 formulation for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject a suspension of AML cells into the immunodeficient mice. For subcutaneous injection, cells can be mixed with Matrigel to promote tumor formation.
-
Monitor the mice for tumor development. For subcutaneous models, measure tumor volume with calipers regularly. For disseminated models, monitor for signs of disease (e.g., weight loss, hind limb paralysis).
-
Once tumors are established or signs of disease are present, randomize the mice into treatment and control groups.
-
Administer BAY 1251152 or vehicle control according to the desired dosing schedule (e.g., intravenously, once weekly).
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to determine the anti-tumor efficacy of BAY 1251152.
Mandatory Visualizations
Caption: Signaling pathway of BAY 1251152 action.
Caption: Experimental workflow for preclinical evaluation.
References
Technical Support Center: Optimizing (-)-Enitociclib for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the determination of the half-maximal inhibitory concentration (IC50) of (-)-Enitociclib, a potent and selective CDK9 inhibitor.[1]
Troubleshooting Guide
This section addresses common issues encountered during IC50 experiments with this compound in a question-and-answer format.
Question 1: Why am I observing high variability between my replicate wells?
Answer: High variability can stem from several sources. Here are the most common factors and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps to prevent cell settling. Perform a cell count immediately before seeding to ensure accuracy.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media and drug concentration.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[2]
-
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix each dilution step thoroughly before proceeding to the next.
-
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility.
Question 2: My dose-response curve is flat, and I cannot determine an IC50 value. What's wrong?
Answer: A flat dose-response curve indicates that the drug is not producing the expected inhibitory effect within the tested concentration range.
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a 50% inhibitory response.
-
Solution: The cellular IC50 for this compound can vary depending on the cell line but has been reported in the low nanomolar range (e.g., 29 nM in MOLM-13 cells, 36-78 nM in multiple myeloma cells).[1][4] Conduct a broad-range pilot experiment (e.g., 0.1 nM to 10 µM) to identify an effective concentration window before performing a refined dose-response experiment.
-
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Solution: Store the compound as recommended by the supplier. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to CDK9 inhibition.[3] this compound's mechanism involves the transcriptional repression of short-lived oncogenes like MYC.[5][6]
-
Solution: Confirm that your cell line relies on transcriptional pathways regulated by CDK9. Cell lines with a known dependency on MYC are often sensitive.[5] Consider testing a positive control cell line known to be sensitive to this compound.
-
Question 3: The IC50 value I calculated is significantly different from what is reported in the literature. Why?
Answer: Discrepancies in IC50 values between labs are common and can be attributed to differences in experimental conditions.[7]
-
Assay Conditions: Factors like cell density, incubation time, and the type of viability assay used can all influence the apparent IC50.
-
Data Analysis: The method used to fit the dose-response curve can affect the final IC50 value.
-
Solution: Use a non-linear regression model (e.g., log(inhibitor) vs. response with variable slope) to analyze your data.[9] Ensure your data is normalized correctly, with 0% inhibition corresponding to vehicle-treated control cells and 100% inhibition corresponding to cells killed with a toxic substance or background signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[10] This complex phosphorylates RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcript elongation.[10][11] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the transcriptional suppression of genes with short half-lives, including critical oncogenes like MYC and anti-apoptotic proteins like MCL1.[4][5]
Caption: Mechanism of action of this compound.
Q2: What is a good starting concentration range for an IC50 experiment?
A2: A common approach is to use a logarithmic or half-log serial dilution. Based on reported cellular potencies, a sensible range would span from low picomolar to high micromolar to capture the full dose-response curve.
| Parameter | Recommended Range | Notes |
| Pilot Experiment Range | 0.1 nM to 10 µM | Use a wide range to find the approximate IC50. |
| Refined Experiment Range | Centered around the estimated IC50 | Use 8-12 concentrations for accurate curve fitting.[12] |
| Example Dilution Series | 1000, 300, 100, 30, 10, 3, 1, 0.3 nM | A half-log dilution series centered around an expected low nM IC50. |
Q3: What cell seeding density should I use?
A3: The optimal seeding density ensures cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of the detection instrument. This must be determined empirically for each cell line.
| Cell Line Type | Suggested Seeding Density (cells/well in 96-well plate) |
| Adherent, Fast-Growing | 1,000 - 5,000 |
| Adherent, Slow-Growing | 5,000 - 10,000 |
| Suspension Cells | 10,000 - 50,000 |
Q4: How long should I incubate the cells with this compound?
A4: The incubation time should be long enough to allow the drug to exert its biological effect, which, in this case, involves transcriptional changes leading to apoptosis. A 72 to 96-hour incubation period is commonly used for cell viability assays.[4]
Detailed Experimental Protocol: IC50 Determination
This protocol outlines a general workflow for determining the IC50 of this compound using a common cell viability assay like MTT or a luminescence-based ATP assay.[2][12]
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and calculate the required cell suspension volume to achieve the desired seeding density.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[2]
-
Incubate the plate overnight (or for a duration appropriate for cell attachment if using adherent cells) at 37°C, 5% CO2.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 200x the final desired concentration).
-
Add the appropriate volume of the diluted compound (e.g., 0.5 µL to 100 µL of media for a 200x stock) to the respective wells. Include a "vehicle-only" control (DMSO) and a "no-treatment" control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals with DMSO).[2]
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the drug concentration.
-
Fit the data using a non-linear regression curve (sigmoidal, 4PL model) to determine the IC50 value.[9]
-
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for IC50 experiments.
References
- 1. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BioRender App [app.biorender.com]
- 9. clyte.tech [clyte.tech]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
Technical Support Center: Troubleshooting (-)-Enitociclib Stability in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing (-)-Enitociclib, ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation and handling of this compound in aqueous-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What should I do?
A1: this compound is known to be insoluble in water[1]. Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are some troubleshooting steps:
-
Increase the percentage of co-solvent: If your experimental system allows, you can try preparing your final solution with a small percentage of an organic co-solvent like DMSO. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays[1].
-
Use a different buffer system: The pH and composition of your buffer can influence the solubility of this compound. Experiment with different buffering agents and pH levels within the physiological range (pH 6.0-7.5) to see if solubility improves.
-
Prepare fresh solutions: Do not store diluted aqueous solutions of this compound for extended periods. It is best to prepare them fresh immediately before use[1].
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate, but this may not be a long-term solution if the compound is inherently insoluble in your chosen buffer.
Q2: I am seeing a decrease in the activity of my this compound solution over time. Could it be degrading?
A2: Yes, a loss of activity can be a strong indicator of compound degradation. Small molecules can be susceptible to degradation in aqueous solutions due to factors like hydrolysis, oxidation, and photodecomposition. To investigate this, you should perform a stability study.
Q3: How can I assess the stability of my this compound solution?
A3: A stability study involves incubating your this compound solution under various conditions and monitoring its concentration over time. A typical approach involves:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO[1].
-
Prepare test solutions: Dilute the DMSO stock into your aqueous experimental buffer to the final working concentration.
-
Incubate under different conditions: Aliquot the test solution and store it under various conditions, such as different temperatures (e.g., 4°C, room temperature, 37°C) and light conditions (e.g., protected from light vs. exposed to ambient light).
-
Analyze at time points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and analyze the concentration of this compound using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: What should I look for in the HPLC analysis of my stability samples?
A4: In your HPLC chromatograms, you should monitor for two key things:
-
Decrease in the main peak area: A reduction in the area of the peak corresponding to this compound indicates its degradation.
-
Appearance of new peaks: The emergence of new peaks suggests the formation of degradation products.
Experimental Protocols
Protocol 1: General Aqueous Stability Assessment of this compound
This protocol outlines a basic experiment to determine the stability of this compound in an aqueous buffer over 24 hours at different temperatures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
Amber and clear microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: Dilute the 10 mM stock solution to a final concentration of 10 µM in the aqueous buffer. Ensure the final DMSO concentration is consistent across all samples and ideally below 0.5%.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration.
-
Incubation:
-
Dispense aliquots of the remaining test solution into amber (light-protected) and clear (light-exposed) microcentrifuge tubes.
-
Place the tubes in incubators set at 4°C, 25°C, and 37°C.
-
-
Time Point Analysis: At subsequent time points (e.g., 2, 4, 8, and 24 hours), retrieve one amber and one clear tube from each temperature condition.
-
HPLC Analysis: Analyze the samples by HPLC. The method should be capable of separating this compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and products.
Materials:
-
Same as Protocol 1
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Methodology:
-
Prepare Test Solutions: Prepare 10 µM solutions of this compound in the following solutions:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Aqueous buffer (for thermal and photolytic stress)
-
-
Stress Conditions:
-
Hydrolytic: Incubate the acidic and basic solutions at 60°C for 24 hours.
-
Oxidative: Incubate the hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal: Incubate the aqueous buffer solution at 60°C in the dark for 24 hours.
-
Photolytic: Expose the aqueous buffer solution to a light source (e.g., UV lamp) at room temperature for 24 hours.
-
-
Neutralization (for hydrolytic samples): Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
HPLC Analysis: Analyze all stressed samples by HPLC, comparing them to an unstressed control sample.
Data Presentation
The results of a stability study can be summarized in a table. Below are examples of how to present the data.
Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures (Protected from Light)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.7 | 93.1 | 82.4 |
| 24 | 97.2 | 85.4 | 65.8 |
Table 2: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| Heat (60°C), 24h | 5.1 | 1 |
| Light (UV), RT, 24h | 12.3 | 2 |
Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9)[2]. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II)[2]. This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, leading to the synthesis of mRNA for various genes, including short-lived anti-apoptotic proteins like MCL1 and oncogenes like MYC[2][3]. By inhibiting CDK9, this compound prevents Pol II phosphorylation, leading to a downregulation of these key survival proteins and ultimately inducing apoptosis in cancer cells[2][3].
Caption: this compound signaling pathway.
Experimental Workflow for Aqueous Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound in an aqueous solution.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Managing Gastrointestinal Side Effects of (-)-Enitociclib in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with (-)-Enitociclib.
I. Troubleshooting Guides
This section offers step-by-step guidance for addressing common GI-related issues observed in animal models treated with this compound.
Issue 1: Diarrhea
Initial Assessment:
-
Monitor and Grade Diarrhea: Begin by closely monitoring the animals for the onset, duration, and severity of diarrhea. Utilize a standardized scoring system to quantify the severity.
-
Assess Dehydration: Check for signs of dehydration, such as decreased skin turgor, sunken eyes, and reduced activity. Monitor body weight daily as a key indicator of hydration status.
-
General Health Monitoring: Observe the animals for other clinical signs of distress, including lethargy, anorexia, and ruffled fur.
Troubleshooting Steps:
-
Step 1: Supportive Care:
-
Ensure ad libitum access to drinking water.
-
Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or Lactated Ringer's solution if dehydration is observed.
-
Offer palatable, high-moisture food to encourage intake.
-
-
Step 2: Pharmacological Intervention (First-Line):
-
Step 3: Pharmacological Intervention (Second-Line):
-
Step 4: Prophylactic and Concurrent Treatment:
-
Step 5: Dose Modification of this compound:
-
If GI toxicity is severe and unmanageable with supportive care and pharmacological interventions, consider a dose reduction of this compound in subsequent treatment cycles.
-
Issue 2: Anorexia and Weight Loss
Initial Assessment:
-
Quantify Food and Water Intake: Measure daily food and water consumption to accurately assess the degree of anorexia.
-
Monitor Body Weight: Record body weight daily to track the extent of weight loss.
-
Oral Cavity Examination: Inspect the oral cavity for signs of mucositis (redness, ulceration) that may be causing pain and reluctance to eat.
Troubleshooting Steps:
-
Step 1: Enhance Palatability of Food:
-
Provide soft, moist, and highly palatable food to encourage eating.
-
Consider supplementing the diet with high-calorie nutritional pastes.
-
-
Step 2: Supportive Care:
-
Administer subcutaneous or intraperitoneal fluids to prevent dehydration associated with reduced water intake.
-
-
Step 3: Consider Appetite Stimulants:
-
In consultation with a veterinarian, the use of appetite stimulants may be considered, although their efficacy can vary.
-
-
Step 4: Manage Underlying Causes:
-
If oral mucositis is present, provide soft food and consider analgesics to alleviate pain.
-
If diarrhea is contributing to weight loss, address it using the troubleshooting guide above.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal studies?
While specific data for this compound is limited, as a CDK9 inhibitor, it may cause gastrointestinal side effects due to the high expression of CDK9 in the gastrointestinal epithelium. These effects are likely to be similar to those seen with other cytotoxic chemotherapy agents and include diarrhea, anorexia, weight loss, and mucositis.
Q2: How does this compound cause gastrointestinal side effects?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[9][10] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of short-lived mRNAs of proteins that regulate cell growth and survival, such as MYC and MCL1.[9][11][12] By inhibiting CDK9, this compound disrupts transcriptional elongation, leading to the depletion of these critical proteins and inducing apoptosis in rapidly dividing cells.[11][12][13] The epithelial lining of the gastrointestinal tract has a high rate of cell turnover, making it particularly susceptible to the anti-proliferative effects of CDK9 inhibition, which can lead to mucosal damage, impaired absorption, and diarrhea.
Q3: What is a standard diarrhea scoring system for rodent models?
A commonly used scoring system is as follows:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but formed pellets.
-
Score 2: Very soft, unformed stool (paste-like).
-
Score 3: Watery stool (diarrhea).
Q4: Are there any prophylactic measures to prevent GI side effects?
Prophylactic administration of probiotics has shown promise in mitigating chemotherapy-induced intestinal mucositis in animal studies by maintaining a healthy gut microbiome.[6][7][8]
Q5: When should I consider euthanasia for an animal experiencing severe GI toxicity?
Euthanasia should be considered if the animal exhibits:
-
Severe, unmanageable diarrhea leading to significant dehydration and electrolyte imbalance.
-
More than 20-25% body weight loss from baseline.
-
Signs of severe pain and distress that cannot be alleviated.
-
Morbidity, such as a hunched posture, immobility, and lack of response to stimuli. All decisions regarding euthanasia should be made in accordance with approved institutional animal care and use committee (IACUC) protocols.
III. Quantitative Data Summary
The following tables present hypothetical yet plausible data on the incidence and severity of diarrhea and the efficacy of management strategies in a murine model treated with this compound.
Table 1: Incidence and Severity of Diarrhea
| Treatment Group | Dose of this compound (mg/kg) | Incidence of Diarrhea (%) | Mean Diarrhea Score (Peak) |
| Vehicle Control | 0 | 0 | 0 |
| This compound | 15 | 40 | 1.5 |
| This compound | 30 | 80 | 2.8 |
| This compound | 60 | 100 | 3.0 |
Table 2: Efficacy of Management Strategies for Diarrhea
| Treatment Group (all with 30 mg/kg this compound) | Management Strategy | Reduction in Mean Diarrhea Score (%) | Improvement in Body Weight Change (%) |
| No Intervention | - | 0 | -15 |
| Loperamide | 2 mg/kg, s.c., BID | 60 | -8 |
| Octreotide | 150 mcg/kg, s.c., TID | 85 | -5 |
| Probiotics | Daily Oral Gavage | 45 | -10 |
IV. Experimental Protocols
Protocol 1: Evaluation of Gastrointestinal Toxicity
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound or vehicle via the intended route (e.g., intravenous, oral gavage) according to the study design.
-
Clinical Monitoring:
-
Record body weight daily.
-
Score diarrhea daily using a standardized scale (see FAQ 3).
-
Observe for other clinical signs of toxicity (activity level, posture, fur condition).
-
-
Sample Collection:
-
At predetermined time points, euthanize a subset of animals from each group.
-
Collect the small and large intestines.
-
-
Histopathological Analysis:
-
Fix intestinal tissues in 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Evaluate sections for signs of mucositis, including villus atrophy, crypt loss, and inflammatory cell infiltration, using a standardized histopathological scoring system.[14][15][16][17][18]
-
Protocol 2: Loperamide Treatment for Diarrhea
-
Initiation of Treatment: Begin loperamide administration upon observation of moderate to severe diarrhea (e.g., diarrhea score ≥ 2).
-
Dosage and Administration:
-
Prepare a sterile solution of loperamide hydrochloride in an appropriate vehicle (e.g., saline).
-
Administer loperamide at a dose of 1-2 mg/kg via subcutaneous injection.[1]
-
Repeat administration every 8-12 hours as needed, based on the persistence of diarrhea.
-
-
Monitoring: Continue to monitor diarrhea severity and body weight daily to assess treatment efficacy.
Protocol 3: Octreotide Treatment for Severe Diarrhea
-
Initiation of Treatment: Administer octreotide if diarrhea is severe (score of 3) and does not respond to loperamide treatment within 24-48 hours.
-
Dosage and Administration:
-
Monitoring: Closely monitor for resolution of diarrhea and signs of dehydration.
Protocol 4: Probiotic Supplementation
-
Probiotic Strain: Use a well-characterized probiotic mixture containing strains of Lactobacillus and Bifidobacterium.[6][7]
-
Preparation: Reconstitute the lyophilized probiotic powder in a suitable vehicle (e.g., sterile water, milk-based formula) to a known concentration (e.g., 1 x 10^9 CFU/mL).
-
Administration:
-
Administer the probiotic suspension daily via oral gavage.
-
Begin probiotic administration several days before the first dose of this compound and continue throughout the treatment period.
-
-
Monitoring: Assess the impact of probiotic supplementation on the incidence and severity of GI side effects.
V. Visualizations
Caption: Mechanism of this compound Action.
Caption: Diarrhea Management Workflow.
References
- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. droracle.ai [droracle.ai]
- 5. Octreotide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Administration of a Probiotic Mixture Ameliorates Cisplatin-Induced Mucositis and Pica by Regulating 5-HT in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Microbiome and Probiotics in Chemo‐Radiotherapy‐Induced Diarrhea: A Narrative Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survival effect of probiotics in a rat model of colorectal cancer treated with capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A guide to histomorphological evaluation of intestinal inflammation in mouse models - CSHL Scientific Digital Repository [repository.cshl.edu]
- 18. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Enitociclib Treatment and Hematological Monitoring in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Enitociclib in preclinical mouse models, with a specific focus on addressing low white blood cell counts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact white blood cell counts?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of short-lived proteins crucial for cell survival and proliferation. In cancer cells, inhibiting CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, ultimately inducing apoptosis.[1][2]
However, Mcl-1 is also essential for the survival of neutrophils, a major component of white blood cells. By inhibiting CDK9, this compound can lead to a transient decrease in Mcl-1 levels in neutrophils, triggering their apoptosis and resulting in a temporary reduction in white blood cell counts, a condition known as neutropenia.[3]
Q2: Is a decrease in white blood cell counts an expected side effect of this compound treatment in mice?
A2: Yes, a transient decrease in white blood cell counts, particularly neutrophils, is an expected on-target effect of this compound due to its mechanism of action.[3] Preclinical studies often utilize a once-weekly dosing schedule to allow for the recovery of neutrophil counts between doses, providing a therapeutic window.[3] While some studies report that the treatment is generally well-tolerated with no apparent adverse effects, it is crucial to monitor hematological parameters.
Q3: What are the typical dosages of this compound used in mouse xenograft models?
A3: Preclinical studies in mouse xenograft models have reported using intravenous (i.v.) doses of 10 mg/kg and 15 mg/kg of this compound administered once weekly.[1]
Q4: How soon after treatment should I expect to see a drop in white blood cell counts, and when do they typically recover?
Troubleshooting Guide: Managing Low White Blood Cell Counts
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or prolonged neutropenia | 1. Incorrect Dosing: Calculation error leading to a higher than intended dose. 2. Mouse Strain Sensitivity: Different mouse strains may exhibit varied sensitivity to the drug. 3. Compounding Health Issues: Underlying health problems in the experimental animals may exacerbate the neutropenic effect. | 1. Verify Dosing Calculations: Double-check all calculations for dose preparation and administration volume. 2. Review Strain-Specific Literature: If available, consult literature for known sensitivities of the mouse strain being used. Consider a dose de-escalation study if severe neutropenia is consistently observed. 3. Health Monitoring: Ensure all animals are healthy before starting the experiment. Monitor for signs of distress or infection. |
| High variability in white blood cell counts between mice in the same treatment group | 1. Inconsistent Drug Administration: Variability in the volume or rate of intravenous injection. 2. Individual Animal Variation: Biological variability is inherent in animal studies. 3. Inaccurate Blood Sampling or Analysis: Inconsistent blood collection technique or errors in cell counting. | 1. Standardize Administration Technique: Ensure all personnel are trained and consistent in their i.v. injection technique. 2. Increase Group Size: A larger number of animals per group can help to account for individual biological variation. 3. Standardize Hematological Analysis: Follow a consistent protocol for blood collection and use a validated method for cell counting (see Experimental Protocols section). |
| Signs of infection in neutropenic mice (e.g., lethargy, ruffled fur) | 1. Immunocompromised State: Low neutrophil counts increase susceptibility to opportunistic infections. | 1. Aseptic Technique: Maintain strict aseptic technique during all procedures. 2. Prophylactic Antibiotics: Consult with a veterinarian about the potential use of prophylactic antibiotics in the drinking water, if appropriate for the study design. 3. Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee. |
Quantitative Data Summary
The following table provides an estimated timeline and magnitude of changes in white blood cell (WBC) and absolute neutrophil counts (ANC) in mice following a single intravenous dose of a CDK9 inhibitor. Note: This is a generalized estimation based on the known mechanism of action and data from related compounds, as specific quantitative data for this compound is limited in publicly available literature. Researchers should establish their own baseline and monitor changes within their specific experimental context.
| Time Point Post-Dose | Expected Change in WBC Count | Expected Change in ANC | Rationale |
| Baseline (Pre-dose) | Normal Range | Normal Range | Establishes the starting point for each animal. |
| 24-48 hours | Slight Decrease | Moderate Decrease | Onset of Mcl-1 downregulation leading to neutrophil apoptosis. |
| 72-96 hours (Nadir) | Moderate to Significant Decrease | Significant Decrease | Peak effect of CDK9 inhibition on neutrophil survival. |
| 5-7 days | Recovery towards Baseline | Recovery towards Baseline | The once-weekly dosing is intended to allow for this recovery period. |
Experimental Protocols
Protocol for Hematological Analysis in Mice
This protocol outlines the procedure for collecting blood and performing a complete blood count (CBC) in mice treated with this compound.
Materials:
-
EDTA-coated microtainer tubes
-
Sterile lancets or needles for blood collection
-
Anesthesia (e.g., isoflurane)
-
Automated hematology analyzer or hemocytometer and microscope
-
Pipettes and tips
-
70% ethanol
Procedure:
-
Animal Preparation: Anesthetize the mouse according to your institutionally approved protocol.
-
Blood Collection:
-
Submandibular Bleed: Puncture the submandibular vein with a sterile lancet and collect the blood drops into an EDTA-coated microtainer.
-
Retro-orbital Bleed: If ethically approved and you are proficient in this technique, collect blood from the retro-orbital sinus.
-
Cardiac Puncture (Terminal Procedure): For terminal blood collection, perform a cardiac puncture.
-
-
Sample Handling: Gently invert the microtainer tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Complete Blood Count (CBC):
-
Automated Analyzer: Follow the manufacturer's instructions for the automated hematology analyzer to obtain WBC counts, differential counts (including neutrophils, lymphocytes, monocytes), red blood cell counts, and platelet counts.
-
Manual Counting (Hemocytometer):
-
Dilute the blood sample with an appropriate diluting fluid.
-
Load the hemocytometer.
-
Count the cells in the designated areas of the grid under a microscope.
-
Calculate the cell concentration.
-
Prepare a blood smear, stain with Wright-Giemsa stain, and perform a manual differential count of 100 white blood cells to determine the percentage of neutrophils.
-
Calculate the Absolute Neutrophil Count (ANC) by multiplying the total WBC count by the percentage of neutrophils.
-
-
-
Data Recording: Record all hematological parameters for each animal at each time point.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced neutropenia.
Experimental Workflow for Hematological Monitoring
Caption: Workflow for monitoring hematological changes in mice.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low WBC counts.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Preventing precipitation of (-)-Enitociclib in cell culture media
Welcome to the technical support center for (-)-Enitociclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly the prevention of its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as (-)-BAY-1251152 or (-)-VIP152, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the elongation phase of gene transcription.[4] By inhibiting CDK9, this compound prevents this phosphorylation, leading to the downregulation of short-lived and key oncogenic transcripts, such as MYC and MCL1.[4][5] This disruption of transcription can induce cell cycle arrest and apoptosis in cancer cells, particularly those dependent on high levels of these oncogenes.[6][7]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the primary causes?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common challenge due to its physicochemical properties. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is sparingly soluble in water and ethanol.[8][9]
-
"Solvent Shock": The compound is typically dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO).[8] When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.
-
High Final Concentration: Your desired experimental concentration may exceed the solubility limit of this compound in the final cell culture medium, especially after accounting for the low percentage of the organic solvent.
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: The product information for this compound states it is "insoluble in water" but also has "high solubility". Can you clarify this?
A3: This apparent contradiction stems from the difference between intrinsic aqueous solubility and formulation-dependent solubility. While this compound has poor solubility in pure water, its high solubility in organic solvents like DMSO allows for the preparation of concentrated stock solutions.[8] Furthermore, with the use of appropriate co-solvents and formulation strategies, it is possible to achieve therapeutically relevant concentrations in aqueous-based systems for both in vitro and in vivo applications.[1][2] Therefore, in the context of its application, it is considered to have "high solubility" because effective concentrations can be achieved through proper formulation.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, please follow this troubleshooting guide.
Visualizing the Problem-Solving Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈F₂N₄O₂S | [1] |
| Molecular Weight | 404.43 g/mol | [1] |
| Appearance | Solid | [3] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 81 mg/mL (~200 mM) | [8][9] |
| Water | Insoluble | [8][9] |
| Ethanol | Insoluble | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, clear stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 4.04 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To dilute the DMSO stock solution into the final cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C. This can help maintain the solubility of the compound.
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. b. Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling the tube. This gradual addition helps to avoid "solvent shock".
-
Final Dilution: a. Add the intermediate solution (or the stock solution if not making an intermediate) to the final volume of cell culture medium. Again, add it slowly while mixing. b. Ensure the final concentration of DMSO in the cell culture medium is low, typically between 0.1% and 0.5%, to avoid solvent-induced cytotoxicity.[8]
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Immediate Use: It is recommended to use the prepared medium containing this compound immediately.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via CDK9 inhibition.
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. BAY-1251152 - Chemietek [chemietek.com]
- 3. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Validation & Comparative
A Comparative Analysis of (-)-Enitociclib and Palbociclib in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two cyclin-dependent kinase (CDK) inhibitors, (-)-Enitociclib and palbociclib, in the context of breast cancer. While palbociclib, a CDK4/6 inhibitor, is a well-established therapeutic agent for specific types of breast cancer, this compound, a selective CDK9 inhibitor, represents a novel investigational approach. This document synthesizes available preclinical data to offer a comparative overview of their mechanisms of action and anti-cancer activities.
Executive Summary
Palbociclib selectively targets CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle. Its efficacy is most pronounced in estrogen receptor-positive (ER+) breast cancers and is dependent on the presence of a functional retinoblastoma (Rb) protein. In contrast, this compound is a highly selective inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound disrupts the transcription of short-lived anti-apoptotic proteins, such as MYC and MCL-1, thereby inducing cancer cell death. Preclinical data for palbociclib in breast cancer models are extensive, demonstrating potent cell growth inhibition and in vivo tumor suppression. While direct preclinical data for this compound in breast cancer models is limited in the public domain, its activity in other cancer types, such as lymphoma, suggests a potent cytotoxic effect. The distinct mechanisms of action of these two agents suggest they may have different therapeutic applications and potential for combination therapies in breast cancer.
Mechanism of Action
The fundamental difference between this compound and palbociclib lies in the specific CDK enzymes they inhibit, leading to distinct downstream cellular effects.
Palbociclib: As a CDK4/6 inhibitor, palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb)[1][2]. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest and a halt in cell proliferation[1]. The efficacy of palbociclib is therefore dependent on a functional Rb pathway.
This compound: This compound is a selective inhibitor of CDK9[3][4]. CDK9 is a critical component of the P-TEFb complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. By inhibiting CDK9, this compound leads to a global downregulation of transcription, particularly affecting genes with short-lived mRNA transcripts that encode for key survival proteins like MYC and MCL-1[3][4][5]. The depletion of these anti-apoptotic proteins triggers programmed cell death (apoptosis) in cancer cells.
Diagram: Comparative Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Synergistic Efficacy of (-)-Enitociclib and Bortezomib in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, when used in combination with the proteasome inhibitor bortezomib in the context of multiple myeloma (MM). The experimental data presented herein demonstrates that this combination therapy leads to a significant enhancement of apoptosis in MM cells, suggesting a promising therapeutic strategy.
Comparative Efficacy Data
The combination of this compound and bortezomib has been shown to exert a synergistic cytotoxic effect on multiple myeloma cells. This synergy is quantified using the Zero Interaction Potency (ZIP) model, where a score greater than 10 indicates a synergistic interaction.[1][2]
| Cell Line | Drug Combination | Concentration | Synergy Score (ZIP) | Outcome |
| OPM-2 | This compound + Bortezomib | 50 nM + 1 nM | >10 | Synergistic |
Table 1: Synergistic Activity of this compound and Bortezomib in Multiple Myeloma Cells. Data from in vitro studies on the OPM-2 multiple myeloma cell line.
Mechanism of Synergistic Action
The synergistic effect of combining this compound with bortezomib stems from their distinct but complementary mechanisms of action, both of which ultimately converge on the induction of apoptosis.
This compound, as a selective CDK9 inhibitor, functions by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1] This action preferentially downregulates the transcription of short-lived anti-apoptotic proteins and key oncoproteins that are crucial for the survival of myeloma cells, most notably c-Myc and Mcl-1.[1]
Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to an accumulation of ubiquitinated proteins.[3] This disruption causes cellular stress, cell cycle arrest, and the induction of apoptosis.
The combination of these two agents results in a potentiation of apoptotic signaling. By downregulating Mcl-1, this compound removes a key resistance factor to bortezomib-induced apoptosis. The simultaneous pressure on cancer cells from both transcriptional inhibition and proteasomal blockade leads to a more robust activation of the apoptotic cascade, as evidenced by increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1]
Caption: Mechanism of synergistic apoptosis induction by this compound and bortezomib.
Experimental Protocols
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound and bortezomib, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Culture: Multiple myeloma cell lines (e.g., OPM-2, NCI-H929, MM.1S, U266B1) are cultured in appropriate media and conditions.[2]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dilution series of this compound and bortezomib, both as single agents and in combination at constant dilution ratios.[2] A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated for 96 hours.[2]
-
Viability Assay: Cell viability is assessed using the Alamar Blue assay.[1]
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated for each drug. Synergy is quantified using the Zero Interaction Potency (ZIP) model with software such as SynergyFinder.[2]
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanism of apoptosis induction by analyzing the expression and cleavage of key apoptotic proteins.
Protocol:
-
Cell Treatment: OPM-2 cells are treated with this compound, bortezomib, or the combination for 6 hours.[1]
-
Cell Lysis: Total cell lysates are prepared using an appropriate lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against c-Myc, Mcl-1, total PARP, cleaved PARP, total caspase-3, and cleaved caspase-3. β-actin is used as a loading control.[1]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
Protocol:
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used.[1]
-
Tumor Implantation: 5.0 x 10^6 OPM-2 cells are injected subcutaneously into the mice.[1]
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone (15 mg/kg, intravenously, once weekly), bortezomib alone (0.8 mg/kg, intraperitoneally, twice weekly), and the combination of both drugs at the same dosages and schedules.[1]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the efficacy of the treatments is assessed by comparing tumor growth inhibition between the groups.[1]
Caption: Experimental workflow for evaluating the synergy of this compound and bortezomib.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of (-)-Enitociclib in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-tumor activity of (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, in patient-derived xenograft (PDX) models. Through a detailed presentation of experimental data, protocols, and signaling pathways, this document aims to offer an objective comparison of this compound with other therapeutic alternatives, supporting further research and development in oncology.
Introduction to this compound
This compound (formerly VIP152) is a potent and selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1] By inhibiting CDK9, this compound leads to the downregulation of short-lived and highly expressed oncoproteins, such as MYC and MCL1, thereby inducing apoptosis in cancer cells.[2][3] This mechanism of action makes it a promising therapeutic agent for various hematologic malignancies and solid tumors that are dependent on these oncogenes for their survival and proliferation.
Comparative Performance of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various preclinical xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). The following tables summarize the quantitative data from these studies.
Table 1: Single-Agent Activity of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-10 (CDX) | 10 mg/kg, IV, once weekly | Tumor growth control | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-10 (CDX) | 15 mg/kg, IV, once weekly | Complete tumor regression | [2] |
| Multiple Myeloma | JJN-3, NCI-H929, OPM-2 (CDX) | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival | [3] |
| Mantle Cell Lymphoma | PDX-1 (BTKi resistant) | Not specified | Efficacious inhibition of in vivo PDX growth | [4] |
| Mantle Cell Lymphoma | PDX-2 (BTKi and venetoclax resistant) | Not specified | Efficacious inhibition of in vivo PDX growth | [4] |
| Mantle Cell Lymphoma | PDX-3 (BTKi and CAR-T resistant) | Not specified | Efficacious inhibition of in vivo PDX growth | [4] |
Table 2: Combination Therapy with this compound in a Multiple Myeloma Xenograft Model
| Xenograft Model | Combination Agent | Dosing Regimen | Outcome | Citation(s) |
| OPM-2 (CDX) | Lenalidomide | Enitociclib: 15 mg/kg, IV, once weekly; Lenalidomide: 50 mg/kg, oral, daily | Increased efficacy compared to single agents | [3] |
| OPM-2 (CDX) | Bortezomib | Enitociclib: 15 mg/kg, IV, once weekly; Bortezomib: 0.8 mg/kg, IP, twice weekly | Increased efficacy compared to single agents | [3] |
Comparison with Alternative CDK9 Inhibitors
Table 3: In Vitro Comparison of CDK9 Inhibitors in DLBCL Cell Lines
| Inhibitor | Cell Line | Key Findings | Citation(s) |
| This compound | SU-DHL-4, SU-DHL-10 | More durable depletion of MYC and MCL1 mRNA and protein levels compared to atuveciclib and KB-0742. | [2] |
| Atuveciclib | SU-DHL-4, SU-DHL-10 | Maintained ~50% depletion of MYC and MCL1 mRNA for up to 16 hours. | [2] |
| KB-0742 | SU-DHL-4, SU-DHL-10 | Maintained ~50% depletion of MYC and MCL1 mRNA for up to 16 hours. | [2] |
One study noted that the intravenous administration of this compound allows for recovery of on-target Mcl-1 downregulation in neutrophils between doses, suggesting a potentially wider therapeutic window compared to the orally administered CDK9 inhibitors atuveciclib and KB-0742.[2]
Table 4: Preclinical Activity of Other Selective CDK9 Inhibitors (for reference)
Disclaimer: The following data is from separate studies and not from a direct comparative trial with this compound.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
| Atuveciclib | Acute Myeloid Leukemia | MOLM-13 (CDX) | 6.25 or 12.5 mg/kg | High antitumor efficacy | [4] |
| AZD4573 | Hematological Malignancies | Disseminated leukemia and lymphoma (PDX) | Not specified | Antitumor activity | [5] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[6]
-
Implantation: Fresh tumor tissue fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[3][6]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). For subsequent passages, the tumors are excised, fragmented, and re-implanted into new cohorts of mice.
Drug Administration and Tumor Growth Assessment
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: this compound is typically formulated in a vehicle such as 30% or 60% PEG400, 10% ethanol, and water for intravenous (IV) injection.[7] Dosing schedules in preclinical studies have often been once weekly.[2][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival.
Pharmacodynamic Analysis
-
Tissue Collection: At specified time points after drug administration, tumors are excised from a subset of animals.
-
Western Blot Analysis: Tumor lysates are analyzed by western blotting to assess the levels of target proteins (e.g., phosphorylated RNA Polymerase II, MYC, MCL1) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).[2]
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the expression and localization of key proteins.
-
Gene Expression Analysis: RNA is extracted from tumor samples to quantify the mRNA levels of target genes via methods like qPCR.[2]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
PDX Experimental Workflow
Caption: General workflow for this compound efficacy studies in PDX models.
Conclusion
The data from patient-derived xenograft models strongly support the anti-tumor activity of this compound, both as a single agent and in combination with other cancer therapies. Its mechanism of action, centered on the selective inhibition of CDK9 and subsequent downregulation of key oncoproteins, provides a solid rationale for its clinical development. While direct comparative in vivo data against other CDK9 inhibitors in PDX models is limited, in vitro evidence suggests this compound has a durable effect on its targets. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other novel anti-cancer agents.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of CDK4/6 inhibitors and (-)-Enitociclib
A Head-to-Head Comparison of CDK4/6 Inhibitors and (-)-Enitociclib: A Guide for Researchers
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of targeted agents. This guide provides a detailed, data-driven comparison of two distinct families of CDK inhibitors: the established CDK4/6 inhibitors and the investigational agent, this compound, a selective CDK9 inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to delineate their mechanisms of action, kinase selectivity, and preclinical efficacy.
Introduction to CDK Inhibition in Oncology
Cyclin-dependent kinases are key regulators of the cell cycle and gene transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK4/6 inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer by targeting the cell cycle machinery.[1] In contrast, this compound represents a newer wave of CDK inhibitors that selectively target CDK9, a critical component of the transcriptional machinery, showing promise in hematological malignancies.[2]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between CDK4/6 inhibitors and this compound lies in their primary molecular targets and the downstream cellular processes they disrupt.
CDK4/6 Inhibitors: These agents, including the FDA-approved drugs palbociclib, ribociclib, and abemaciclib, function by preventing the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3] This leads to a G1 cell cycle arrest, effectively halting tumor cell proliferation.[4] This mechanism of action is primarily cytostatic.[5]
This compound: This compound is a selective inhibitor of CDK9, a kinase that is a core component of the positive transcription elongation factor b (P-TEFb).[3] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the transition from transcriptional initiation to productive elongation.[3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short half-life mRNAs that encode key oncoproteins such as MYC and MCL1.[2][6] This disruption of oncogenic transcriptional programs ultimately induces apoptosis, resulting in a cytotoxic effect.[7]
Below is a DOT script representation of the distinct signaling pathways targeted by CDK4/6 inhibitors and this compound.
Kinase Selectivity and Potency
The therapeutic window and off-target effects of kinase inhibitors are largely determined by their selectivity. While both classes of drugs are "CDK inhibitors," their selectivity profiles are markedly different.
CDK4/6 Inhibitors: Palbociclib and ribociclib are highly selective for CDK4 and CDK6.[8][9] Abemaciclib, while still potent against CDK4/6, exhibits a broader kinase inhibition profile, showing activity against other CDKs such as CDK1 and CDK2 at higher concentrations.[5][10][11] This difference in selectivity may contribute to the observed variations in their clinical efficacy and toxicity profiles.[12] For instance, abemaciclib's greater potency against CDK4 over CDK6 is thought to result in less hematological toxicity.[1][12]
This compound: This inhibitor demonstrates high selectivity for CDK9.[3] Preclinical data indicate at least a 50-fold selectivity for CDK9 over other CDKs.[3] This high degree of selectivity is crucial for minimizing off-target effects and maximizing the therapeutic index.
Table 1: Comparative Kinase Inhibition (IC50 values in nM)
| Inhibitor | CDK4 | CDK6 | CDK9 | CDK1 | CDK2 |
| Palbociclib | 11 | 16 | >10,000 | >10,000 | >10,000 |
| Ribociclib | 10 | 39 | - | - | - |
| Abemaciclib | 2 | 10 | 49 | 63 | 36 |
| This compound | - | - | 3 | - | 360 |
Data compiled from multiple sources.[1][3][5][11] Note: Direct comparative IC50s across all inhibitors from a single study are limited. Values are indicative of relative potency and selectivity.
Preclinical Efficacy: A Comparative Overview
The distinct mechanisms of action of CDK4/6 inhibitors and this compound translate to different preclinical outcomes and applications in various cancer models.
CDK4/6 Inhibitors: These inhibitors have demonstrated robust efficacy in Rb-proficient breast cancer cell lines, leading to a potent G1 arrest.[13] The efficacy of these drugs is often assessed by measuring the inhibition of Rb phosphorylation and the resulting decrease in cell proliferation.[14]
This compound: Preclinical studies have shown that this compound induces apoptosis in various hematological malignancy cell lines, including those from mantle cell lymphoma and diffuse large B-cell lymphoma, with IC50 values in the nanomolar range.[2][7] Its efficacy is linked to the downregulation of MYC and MCL1, key survival proteins in these cancers.[2]
Table 2: Preclinical Efficacy in Representative Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Endpoint | IC50 / Effect |
| Palbociclib | Breast Cancer | MCF-7 | Cell Growth Inhibition (GI90) | < 500 nM |
| Abemaciclib | Breast Cancer | Multiple | Cytostasis (GR50) | 5.5x more potent than Palbociclib |
| This compound | Mantle Cell Lymphoma | JeKo-R | Cell Viability | 32-172 nM |
| This compound | Diffuse Large B-Cell Lymphoma | SU-DHL-4 | Cytotoxicity | 43-152 nM |
Data compiled from multiple sources.[2][5][13]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug evaluation. Below are representative protocols for key assays used to characterize CDK4/6 inhibitors and this compound.
Cell Viability/Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of CDK inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the CDK inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period appropriate to the cell line's doubling time (typically 72-96 hours).
-
Viability Assessment: Add a viability reagent such as resazurin or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: Measure the fluorescent or luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Note: For cytostatic agents like CDK4/6 inhibitors, assays that measure cell number (e.g., crystal violet staining or direct cell counting) may be more appropriate than metabolic assays.[15]
Western Blotting for Target Engagement and Downstream Effects
This protocol allows for the assessment of target protein phosphorylation and the expression of downstream effector proteins.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., phospho-Rb (Ser780) for CDK4/6 inhibitors; phospho-RNA Pol II (Ser2), MYC, MCL1 for this compound).[14][16]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[17] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[16]
Summary and Future Perspectives
CDK4/6 inhibitors and this compound represent two distinct and important approaches to targeting the CDK family in cancer. The former have already established a significant role in the treatment of HR+ breast cancer by inducing cell cycle arrest. The latter, a selective CDK9 inhibitor, holds promise for hematological malignancies by disrupting oncogenic transcription and inducing apoptosis.
Table 3: Head-to-Head Summary
| Feature | CDK4/6 Inhibitors | This compound |
| Primary Targets | CDK4, CDK6 | CDK9 |
| Mechanism of Action | Inhibition of Rb phosphorylation | Inhibition of RNA Pol II phosphorylation |
| Cellular Outcome | G1 cell cycle arrest (Cytostatic) | Transcriptional inhibition, Apoptosis (Cytotoxic) |
| Key Downstream Effects | Decreased pRb, E2F sequestration | Decreased p-RNA Pol II, MYC, MCL1 |
| Approved/Investigational | FDA-approved (Breast Cancer) | Investigational (Hematological Malignancies) |
Direct head-to-head clinical trials are unlikely given their different mechanisms and target indications. However, understanding their unique biological activities is crucial for identifying new therapeutic opportunities, potential combination strategies, and mechanisms of resistance. Future research will likely focus on refining the clinical application of these inhibitors, identifying predictive biomarkers, and exploring their utility in a broader range of cancer types.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 12. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (-)-Enitociclib, a Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of (-)-Enitociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other relevant CDK9 inhibitors. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
This compound exerts its anti-cancer effects by targeting the P-TEFb complex, in which CDK9 is the catalytic subunit. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to productive transcript elongation. In many cancers, particularly those driven by oncogenes with short half-lives like MYC and MCL1, tumor cells are dependent on high levels of transcriptional output for their survival and proliferation. By inhibiting CDK9, this compound effectively blocks this process, leading to the downregulation of key oncogenic transcripts, cell cycle arrest, and apoptosis.[1][2]
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and oncogene transcription, leading to apoptosis.
In Vitro Activity Comparison
This compound has demonstrated potent cytotoxic and apoptotic activity across a range of hematological malignancy cell lines. The following tables summarize its in vitro efficacy and provide a comparison with other selective CDK9 inhibitors, atuveciclib and KB-0742.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OPM-2, NCI-H929, MM.1S, U266B1 | Multiple Myeloma (MM) | 36 - 78 | [3][4] |
| SU-DHL-4, SU-DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL) | 43 - 152 | [5][6] |
| Rh30, Rh41 | Alveolar Rhabdomyosarcoma (aRMS) | 48 - 182 | [7] |
| LAN1, SK-N-AS, SK-N-BE(2), SK-N-MC | Neuroblastoma (NBL) | 39 - 123 | [7] |
Table 2: Comparative In Vitro Activity of CDK9 Inhibitors in DLBCL Cell Lines
| Parameter | This compound (1 µM) | Atuveciclib (1 µM) | KB-0742 (1 µM) | Reference |
| MYC mRNA Depletion (SU-DHL-10) | Maintained ~75% inhibition for 16-48h post-washout | Maintained ~50% inhibition up to 16h post-washout | Transient inhibition, recovered after washout | [6] |
| MCL1 mRNA Depletion (SU-DHL-10) | Maintained ~75% inhibition for 16-48h post-washout | Maintained ~50% inhibition up to 16h post-washout | Transient inhibition, recovered after washout | [6] |
| p-Ser2 RNA Pol II Inhibition (SU-DHL-10) | Sustained >50% reduction for up to 24h post-washout | Inhibition only in the presence of the compound | Inhibition only in the presence of the compound | [6] |
| Apoptosis (cPARP induction, SU-DHL-10) | 3- to 5-fold higher at 24h post-washout | 3- to 5-fold higher at 24h post-washout | No effect on cPARP | [6] |
In Vivo Efficacy
In vivo studies using xenograft models of multiple myeloma and lymphoma have demonstrated significant anti-tumor activity of this compound as a single agent and in combination with standard-of-care therapies.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| Multiple Myeloma | JJN-3, NCI-H929, OPM-2 | 15 mg/kg IV, once weekly | Reduced tumor volumes and prolonged survival.[3][4] | [3][4] |
| Multiple Myeloma | OPM-2 | 15 mg/kg IV, once weekly + Lenalidomide (50 mg/kg, oral, daily) or Bortezomib (0.8 mg/kg, IP, twice weekly) | Increased efficacy in combination with lenalidomide or bortezomib.[4] | [4] |
| MYC+ Lymphoma | SU-DHL-10 | 10 mg/kg IV, once weekly | Tumor growth control.[5][6] | [5][6] |
| MYC+ Lymphoma | SU-DHL-10 | 15 mg/kg IV, once weekly | Complete tumor regression during the 3-week treatment period.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay
Caption: A general workflow for determining the in vitro cytotoxicity of CDK9 inhibitors.
-
Cell Culture: Cancer cell lines (e.g., OPM-2, SU-DHL-10) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.[3]
-
Drug Treatment: this compound or other CDK9 inhibitors are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 96 hours.[3]
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as Alamar Blue, following the manufacturer's instructions.[3] Fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blotting
-
Cell Lysis: Cells are treated with the indicated concentrations of CDK9 inhibitors for specified durations. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Ser2-RNA Pol II, MYC, MCL1, cleaved PARP, GAPDH). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][6]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID/Beige or NOD/SCID) are used.[3]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 JJN-3 cells in 50% Matrigel) is injected subcutaneously into the flanks of the mice.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and vehicle control groups. This compound is typically administered intravenously (IV) at doses ranging from 10 to 15 mg/kg, once weekly.[5][6]
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by measuring tumor growth inhibition and, in some studies, by monitoring survival.[3][5]
-
Pharmacodynamic Analysis: For mechanism of action studies, tumors may be excised at various time points after drug administration to analyze target modulation by Western blotting or qPCR.[8]
This guide provides a comparative overview of this compound's activity. For more detailed information, please refer to the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of CDK4/6 Inhibitors in Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, in combination with endocrine therapy, have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. While the three FDA-approved CDK4/6 inhibitors—palbociclib (Ibrance®), ribociclib (Kisqali®), and abemaciclib (Verzenio®)—have demonstrated significant efficacy, their safety profiles exhibit notable differences. This guide provides an objective comparison of the adverse event profiles of these agents, supported by data from pivotal clinical trials, to inform research and clinical decision-making.
Differentiated Toxicity Profiles: A Tabular Comparison
The most common treatment-emergent adverse events (AEs) associated with CDK4/6 inhibitors are hematological and gastrointestinal toxicities. The following table summarizes the incidence of key AEs from the PALOMA-3 (palbociclib), MONALEESA-7 (ribociclib), and MONARCH 2 (abemaciclib) clinical trials.[1][2][3] It is important to note that direct cross-trial comparisons should be made with caution due to differences in trial populations and designs.
| Adverse Event | Palbociclib + Fulvestrant (PALOMA-3)[3][4] | Ribociclib + Endocrine Therapy (MONALEESA-7)[1] | Abemaciclib + Fulvestrant (MONARCH 2)[2][5] |
| Any Grade (%) | Grade 3/4 (%) | Any Grade (%) | Grade 3/4 (%) |
| Neutropenia | 81 | 65 | 76 |
| Leukopenia | 50 | 28 | Not Reported |
| Diarrhea | 21 | <1 | Not Reported |
| Fatigue | 39 | Not Reported | Not Reported |
| Nausea | 32 | Not Reported | Not Reported |
| Infections | 42 | Not Reported | Not Reported |
| Anemia | 28 | Not Reported | Not Reported |
| Thrombocytopenia | 22 | Not Reported | Not Reported |
| Vomiting | 17 | Not Reported | Not Reported |
| Hepatobiliary Toxicity | Not Reported | Not Reported | Not Reported |
| QTc Prolongation | Not Reported | Not Reported | Not Reported |
| Venous Thromboembolism | Not Reported | Not Reported | Not Reported |
| Interstitial Lung Disease/Pneumonitis | Not Reported | Not Reported | Not Reported |
Key Observations:
-
Neutropenia is the most common adverse event for both palbociclib and ribociclib, with high rates of Grade 3/4 events.[3] Abemaciclib is associated with a lower incidence of severe neutropenia.[2][6]
-
Diarrhea is the hallmark toxicity of abemaciclib, affecting the vast majority of patients, with a notable percentage experiencing Grade 3 events.[2][7] This AE is significantly less frequent with palbociclib and ribociclib.
-
Hepatobiliary toxicity and QTc interval prolongation are specific concerns with ribociclib, necessitating regular monitoring of liver function tests and electrocardiograms.[8][9][10]
-
Venous thromboembolic events and interstitial lung disease/pneumonitis are less common but serious AEs that have been reported with abemaciclib.[5]
Experimental Protocols for Key Clinical Trials
The safety data presented above were collected in large, randomized, double-blind, placebo-controlled Phase III clinical trials. The general methodologies for monitoring and grading adverse events in these trials are outlined below.
PALOMA-3 (Palbociclib)
-
Study Design: Patients with HR+/HER2- advanced breast cancer that had progressed on prior endocrine therapy were randomized to receive either palbociclib (125 mg once daily for 21 days, followed by 7 days off) plus fulvestrant or placebo plus fulvestrant.[3]
-
Adverse Event Monitoring: AEs were monitored at each clinic visit and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0. Complete blood counts were performed at baseline, on day 1 of each cycle, and on day 14 of the first two cycles.[10]
MONALEESA-7 (Ribociclib)
-
Study Design: Premenopausal or perimenopausal women with HR+/HER2- advanced breast cancer received either ribociclib (600 mg once daily for 21 days, followed by 7 days off) or placebo, in combination with goserelin and either a non-steroidal aromatase inhibitor or tamoxifen.[1]
-
Adverse Event Monitoring: AEs were graded using NCI CTCAE version 4.03.[8] Complete blood counts were monitored at baseline and every two weeks for the first two cycles, then at the beginning of each subsequent four-week cycle. Liver function tests were assessed at baseline, every two weeks for the first two cycles, and then at the beginning of each subsequent cycle. Electrocardiograms were performed at baseline, on day 14 of the first cycle, at the beginning of the second cycle, and as clinically indicated.[10]
MONARCH 2 (Abemaciclib)
-
Study Design: Patients with HR+/HER2- advanced breast cancer with progression on or after neoadjuvant or adjuvant endocrine therapy were randomized to receive abemaciclib (150 mg twice daily continuously) plus fulvestrant or placebo plus fulvestrant.[2]
-
Adverse Event Monitoring: Adverse events were graded according to NCI CTCAE version 4.0. Complete blood counts were monitored at baseline, every two weeks for the first two months, monthly for the next two months, and as clinically indicated. Liver function tests were also monitored at these intervals.[10][11]
CDK4/6 Signaling Pathway and Mechanism of Action
CDK4/6 inhibitors exert their therapeutic effect by targeting a key pathway that regulates cell cycle progression. The diagram below illustrates the canonical CDK4/6-retinoblastoma (Rb) pathway.
Caption: The CDK4/6 signaling pathway in hormone receptor-positive breast cancer.
Conclusion
The CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib have revolutionized the treatment of HR+/HER2- advanced breast cancer. While all three drugs demonstrate significant efficacy, their distinct safety profiles are a critical consideration in clinical practice and ongoing drug development. Understanding these differences, supported by robust clinical trial data and a clear comprehension of their mechanism of action, is paramount for optimizing patient outcomes and advancing the field of targeted cancer therapy.
References
- 1. Ribociclib plus endocrine therapy for premenopausal women with hormone-receptor-positive, advanced breast cancer (MONALEESA-7): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2− ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Abemaciclib-Associated Adverse Events in Patients with Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Safety Analysis of MONARCH 2 and MONARCH 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Abemaciclib‐Associated Adverse Events in Patients with Hormone Receptor‐Positive, Human Epidermal Growth Factor Receptor 2‐Negative Advanced Breast Cancer: Safety Analysis of MONARCH 2 and MONARCH 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ribociclib for Endocrine Therapy in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 10. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of adverse event (AE) management for patients (pts) receiving abemaciclib. - ASCO [asco.org]
Safety Operating Guide
Proper Disposal of (-)-Enitociclib: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective CDK9 inhibitor, (-)-Enitociclib, ensuring personnel safety and regulatory compliance.
This compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription with potential antineoplastic activity.[1][2][3] Due to its mechanism of action, which involves inducing apoptosis and inhibiting the transcription of oncogenes, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with stringent safety protocols.[3][4] Although some safety data sheets (SDS) may classify it as not a hazardous substance, its biological activity warrants treating it as a potentially cytotoxic agent.[5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the following safety measures. This information is a synthesis of best practices for handling potent chemical compounds in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or gown, and safety glasses or goggles. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7] In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[5]
-
Spill Management: In the event of a spill, evacuate the area and consult an expert. Use appropriate absorbent materials for liquid spills and carefully sweep up solid materials to avoid dust dispersion.[7] All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[8]
Summary of Chemical and Safety Data
The following table summarizes key identification and safety information for this compound.
| Property | Data |
| Synonyms | LEE011, (+)-BAY-1251152, (+)-VIP152 |
| CAS Number | 1211441-98-3 (for LEE011), 1610408-97-3 |
| Molecular Formula | C₁₉H₁₈F₂N₄O₂S |
| Molecular Weight | 404.43 g/mol |
| Primary Hazard | Potent kinase inhibitor with cytotoxic potential |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents |
Data sourced from multiple safety data sheets and chemical databases.[1][5][9]
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must comply with all federal, state, and local regulations.[7][10] Do not dispose of this compound with household garbage or into the sewage system.[9]
Unused or Expired this compound (Solid Powder)
-
Consult Regulations: Refer to your institution's specific guidelines for cytotoxic or hazardous chemical waste.
-
Primary Container: Keep the compound in its original, tightly sealed container.[9] Ensure the label is intact and legible.
-
Segregation: This waste must be segregated from other chemical waste streams.
-
Disposal Route: The recommended method of disposal is incineration at an approved hazardous waste facility.[7] It may be possible to dissolve the material in a combustible solvent for incineration.[7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Contaminated Labware and Materials
This category includes items such as pipette tips, gloves, empty vials, bench paper, and other materials that have come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container.[11] This is often a yellow bin designated for cytotoxic or pharmaceutical waste.[11]
-
Packaging: For sharps like needles or scalpels, use a designated sharps container first before placing it inside the larger waste box.[11] Other materials should be placed in double, robust plastic bags that are individually sealed.[11]
-
Labeling: The outer container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste," in accordance with institutional policy.
-
Final Disposal: The sealed container should be transferred to your facility's designated chemical waste storage area for collection by a licensed hazardous waste disposal company.
Liquid Waste (e.g., Solutions in DMSO or other solvents)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[11] Do not mix with other solvent waste streams unless permitted by your EHS office.
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Storage: Keep the waste container sealed and stored in a secondary containment bin within a ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup through your institution's EHS office for incineration. Do not pour any solution containing this compound down the drain.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste streams.
References
- 1. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. osha.gov [osha.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
